2-(Diethylamino)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDMXYFSFGUCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552295 | |
| Record name | 2-(Diethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-73-6 | |
| Record name | 2-(Diethylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-(Diethylamino)butan-1-ol – Structural Dynamics, Synthesis, and Industrial Applications
Abstract As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional scaffolds in both drug discovery and advanced materials science. 2-(Diethylamino)butan-1-ol (CAS: 61940-73-6) is a prime example of such a scaffold. By combining a tertiary amine with a primary alcohol on a chiral butane backbone, this molecule offers unique physicochemical properties. This whitepaper provides an in-depth analysis of its structural causality, a field-proven and self-validating synthetic protocol, and its mechanistic role in industrial applications.
Physicochemical Profiling and Structural Causality
Understanding the behavior of 2-(Diethylamino)butan-1-ol requires dissecting its structural components. The molecule is derived from[1], where the primary amine has undergone N,N-diethylation.
This structural modification fundamentally alters the molecule's intermolecular interactions. The conversion from a primary to a tertiary amine eliminates N-H hydrogen bond donation. Consequently, the boiling point and viscosity are primarily governed by the remaining primary hydroxyl group and the increased van der Waals forces from the ethyl chains. Furthermore, the diethyl substitution increases the molecule's lipophilicity (LogP), making it an excellent candidate for crossing lipid bilayers in pharmaceutical applications.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-(Diethylamino)butan-1-ol | Bifunctional (Amine + Alcohol) |
| CAS Registry Number | 61940-73-6 | Unique identifier for regulatory compliance |
| Molecular Formula | C₈H₁₉NO | High carbon-to-heteroatom ratio increases lipophilicity |
| Molecular Weight | 145.24 g/mol | Low MW ensures favorable pharmacokinetics |
| Precursor CAS | 96-20-8 / 13054-87-0 | Synthesized from standard 2-amino-1-butanol |
| Functional Groups | Tertiary amine, Primary alcohol | Enables bidentate metal chelation and esterification |
Data supported by compound registries from [2].
Synthetic Methodology: N,N-Diethylation Protocol
The synthesis of 2-(Diethylamino)butan-1-ol is typically achieved via the nucleophilic substitution (Sₙ2) of 2-amino-1-butanol using an alkyl halide. To ensure scientific integrity, the following protocol is designed as a self-validating system , where each step includes built-in quality control checks based on chemical causality [3].
Self-Validating Protocol: N-Alkylation of 2-Amino-1-butanol
Objective: Synthesize the target tertiary amine while strictly preventing the formation of quaternary ammonium salts (over-alkylation).
Reagents:
-
Precursor: 2-Amino-1-butanol (1.0 equivalent)
-
Alkylating Agent: Ethyl bromide (2.5 equivalents)
-
Acid Scavenger: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Solvent: Anhydrous Acetonitrile
Step-by-Step Workflow:
-
Reaction Setup & Solvation: Dissolve 0.1 mol of 2-amino-1-butanol in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the charged transition state of the Sₙ2 reaction without hydrogen-bonding to the nucleophilic amine, thereby maximizing the reaction rate.
-
-
Base Addition: Add the finely powdered K₂CO₃ to the solution.
-
Causality: As the alkylation proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. K₂CO₃ acts as a heterogeneous acid scavenger to drive the reaction forward.
-
-
Alkylating Agent Introduction: Slowly add the ethyl bromide dropwise via an addition funnel at room temperature.
-
Causality: A slight excess (2.5 eq) ensures the reaction pushes past the monoethyl intermediate to the fully diethylated product. Dropwise addition controls the exothermic nature of the initial alkylation.
-
-
Thermal Activation: Heat the mixture to a gentle reflux (approx. 80 °C) for 12–16 hours.
-
Causality: The addition of the second ethyl group is sterically hindered. Thermal energy is required to overcome this higher activation energy barrier.
-
-
In-Process Monitoring (The Self-Validation Step): Sample the reaction every 4 hours and perform Thin-Layer Chromatography (TLC) using a ninhydrin stain.
-
Causality: Primary and secondary amines react with ninhydrin to form a bright purple spot (Ruhemann's purple). The reaction is definitively complete when the ninhydrin-active spots disappear, confirming the total conversion to the tertiary amine (which does not stain).
-
-
Workup: Filter off the inorganic salts (KBr and K₂CO₃) and concentrate the filtrate under reduced pressure. Purify via vacuum distillation to prevent thermal degradation.
Reaction workflow for the N,N-diethylation of 2-amino-1-butanol.
Mechanisms of Action in Industrial Applications
The value of 2-(Diethylamino)butan-1-ol lies in its bifunctional nature, allowing it to act as a versatile building block across multiple industries [4].
Pharmaceutical Intermediates
In drug development, the incorporation of a diethylamino group is a classic strategy to modulate a drug's pharmacokinetics. The tertiary amine acts as a weak base (pKa ~9-10), meaning it is partially ionized at physiological pH. This creates a dynamic equilibrium: the unionized lipophilic form easily crosses the blood-brain barrier (BBB) and cellular membranes, while the ionized form ensures adequate aqueous solubility in the bloodstream. The primary alcohol serves as a synthetic handle for further esterification or etherification to attach active pharmacophores.
Metal Chelating Agents and Corrosion Inhibitors
In materials science, this compound is highly effective as a corrosion inhibitor. The mechanism is rooted in coordination chemistry. The lone pair of electrons on the nitrogen atom, combined with the oxygen atom of the hydroxyl group, allows the molecule to act as a bidentate ligand. It adsorbs onto exposed transition metal surfaces (like steel or copper), forming stable coordinate covalent bonds. Once anchored, the hydrophobic ethyl and butyl chains project outward, creating a lipophilic monolayer that physically repels water and corrosive ions (like Cl⁻), thereby halting oxidation.
Industrial and pharmaceutical applications of 2-(Diethylamino)butan-1-ol.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify the molecular weight (m/z 145.24) and ensure the absence of the monoethyl intermediate (m/z 117.19).
-
Nuclear Magnetic Resonance (¹H-NMR): Critical for confirming the disappearance of the N-H protons (which would appear as a broad singlet in the precursor) and verifying the integration of the newly added ethyl CH₂ and CH₃ protons.
By adhering to these mechanistic principles and validation standards, researchers can confidently utilize 2-(Diethylamino)butan-1-ol in advanced chemical synthesis and formulation.
References
-
LookChem. "2-AMINO-1-BUTANOL - CAS 96-20-8 Properties and Applications." LookChem Database. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "KM-408, a novel phenoxyalkyl derivative as a potential anticonvulsant and analgesic compound." PubMed Central. Available at:[Link]
-
LookChem. "DL-2-Amino-1-butanol - CAS 13054-87-0 Downstream Products and Uses." LookChem Database. Available at:[Link]
A Comprehensive Technical Guide to the Synthesis of 2-(Diethylamino)butan-1-ol from 2-Aminobutanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 2-(diethylamino)butan-1-ol, a valuable tertiary amino alcohol intermediate, starting from 2-aminobutanol. The core of this guide focuses on the strategic application of one-pot reductive amination, a cornerstone of modern synthetic chemistry for its efficiency and selectivity. We will dissect the mechanistic underpinnings of the reaction, justify the selection of reagents—with a particular focus on the advantages of sodium triacetoxyborohydride—and provide a detailed, field-tested experimental protocol. This document is designed to serve as a practical and authoritative resource, empowering researchers to reliably execute this synthesis and adapt the methodology for related transformations in the development of novel chemical entities.
Introduction: The Significance of Tertiary Amino Alcohols
Tertiary amines and chiral amino alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their presence can significantly influence a molecule's pharmacological profile, affecting properties such as receptor binding, solubility, and metabolic stability. The synthesis of specifically substituted derivatives, such as 2-(diethylamino)butan-1-ol, is therefore of critical interest to the drug development community.
The conversion of a primary amine, like 2-aminobutanol, to a tertiary amine via N,N-diethylation presents a common synthetic challenge. While classical methods involving alkyl halides can be effective, they often suffer from drawbacks such as the formation of quaternary ammonium salts, harsh reaction conditions, and the use of hazardous reagents. Modern synthetic chemistry favors methodologies that offer high yields, excellent selectivity, and operational simplicity. Reductive amination has emerged as a premier strategy to meet these criteria, providing a direct and controlled pathway for the N-alkylation of amines.[1][2]
This guide details a highly reliable protocol centered on the reductive amination of 2-aminobutanol with acetaldehyde, facilitated by the mild and selective reducing agent, sodium triacetoxyborohydride.
Core Synthesis Strategy: One-Pot Reductive Amination
The direct conversion of 2-aminobutanol to 2-(diethylamino)butan-1-ol is achieved through a sequential, one-pot double reductive amination. This process involves two successive alkylations of the primary amine with acetaldehyde.
Reaction Principle and Mechanism
The overall transformation can be broken down into two main stages, occurring sequentially in the same reaction vessel:
-
Iminium Ion Formation: The primary amine of 2-aminobutanol first reacts with one equivalent of acetaldehyde to form a hemiaminal intermediate. This intermediate rapidly dehydrates to form an imine. A second molecule of acetaldehyde then reacts with the newly formed secondary amine (2-(ethylamino)butan-1-ol) to generate a positively charged iminium ion. The formation of the iminium ion is often catalyzed by a weak acid.[3]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final tertiary amine product.
The selectivity of the reducing agent is paramount; it must reduce the iminium ion much faster than it reduces the starting aldehyde to prevent the wasteful formation of ethanol.[4]
Caption: Reaction mechanism for the N,N-diethylation of 2-aminobutanol.
Rationale for Reagent Selection
The success of a synthetic protocol hinges on the judicious choice of reagents. Each component in this procedure is selected to ensure high efficiency, selectivity, and operational safety.
-
Substrate: 2-Aminobutanol is the chiral building block containing the primary amine to be alkylated.
-
Alkylating Agent: Acetaldehyde serves as the source of the ethyl groups. As a liquid, it is easy to handle and its reactivity is well-suited for forming the necessary imine and iminium intermediates under mild conditions.
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the key to the success of this one-pot reaction.[3] It is a mild and selective reducing agent, exhibiting significantly faster reduction rates for iminium ions compared to ketones or aldehydes.[3][5] This high selectivity prevents the premature reduction of acetaldehyde, a common side reaction with stronger hydrides like sodium borohydride.[4][5] Unlike the toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is safer to handle and its reactions often result in cleaner products with higher yields.[6][7] The steric bulk and electron-withdrawing acetate groups temper the reactivity of the borohydride, making it an ideal choice for this transformation.[3]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using NaBH(OAc)₃.[6][7] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the borohydride reagent. Reactions in DCE are generally faster and cleaner compared to other solvents like tetrahydrofuran (THF).[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(diethylamino)butan-1-ol on a laboratory scale. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Aminobutanol | C₄H₁₁NO | 89.14 | 1.0 | 50.0 | 4.46 g (4.74 mL) |
| Acetaldehyde | C₂H₄O | 44.05 | 2.5 | 125.0 | 5.51 g (7.0 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.2 | 110.0 | 23.31 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 200 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~100 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~150 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminobutanol (4.46 g, 50.0 mmol).
-
Solvent Addition: Add 200 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until the 2-aminobutanol is fully dissolved.
-
Acetaldehyde Addition: Carefully add acetaldehyde (5.51 g, 125.0 mmol) to the solution via syringe. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine and iminium intermediates.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (23.31 g, 110.0 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(diethylamino)butan-1-ol can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless to pale yellow oil.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 80-95% (after purification) |
| Appearance | Colorless to pale yellow oil |
| Purity (GC/NMR) | >98% |
| Boiling Point | Approx. 190-195 °C at atmospheric pressure |
| Key ¹H NMR Peaks | Signals corresponding to two ethyl groups (triplets and quartets), a CH-N proton, a CH₂-O group, and the butanol backbone. |
Troubleshooting:
-
Incomplete Reaction: If starting material remains, the reaction time can be extended, or a slight excess of acetaldehyde and NaBH(OAc)₃ can be added. Ensure all reagents are anhydrous, as water can hydrolyze the reducing agent.
-
Formation of N-ethyl-N-acetyl Side Product: This is unlikely with NaBH(OAc)₃ but could indicate a less active batch of the reducing agent. Acetic acid, a byproduct of the reagent, could potentially lead to acetylation if the reaction is not efficient.
-
Difficult Purification: If the product is difficult to separate from residual starting materials by distillation, column chromatography using a gradient of ethyl acetate in hexanes with 1-2% triethylamine (to prevent amine tailing on the silica) is recommended.
Conclusion
The synthesis of 2-(diethylamino)butan-1-ol from 2-aminobutanol via one-pot reductive amination with acetaldehyde and sodium triacetoxyborohydride is a highly efficient, selective, and scalable method. This approach avoids the common pitfalls of older N-alkylation techniques, offering high yields under mild conditions. The protocol detailed in this guide is robust and serves as a testament to the power of modern synthetic reagents in streamlining the production of valuable chemical intermediates for the pharmaceutical and life sciences industries.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][6][7]
-
Tarasov, A. A., & Vil', V. A. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 502. [Link][1]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link][3]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link][4]
-
Wikipedia contributors. (2023, December 1). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link][2]
-
Wikipedia contributors. (2023, August 29). Sodium triacetoxyborohydride. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link][5]
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 2-(Diethylamino)butan-1-ol
Spectroscopic Profiling (NMR, IR, MS) of 2-(Diethylamino)butan-1-ol: A Technical Guide for Structural Elucidation
Executive Summary
2-(Diethylamino)butan-1-ol (CAS 61940-73-6) is a versatile bifunctional aliphatic compound widely utilized as a chiral auxiliary, a chelating agent, and a critical chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including ethambutol analogs[1]. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, causality-driven framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Part 1: Molecular Architecture & Mass Spectrometry (MS) Fragmentation Logic
In electron ionization mass spectrometry (EI-MS) at standard 70 eV, the molecular ion
The fragmentation cascade is dominated by two competitive
-
Base Peak Formation (m/z 114): Cleavage of the C1–C2 bond results in the expulsion of a hydroxymethyl radical (
, 31 Da). This pathway is kinetically favored because the resulting iminium ion is highly stabilized by hyperconjugation and inductive effects from the alkyl chains [3]. -
Secondary Fragment (m/z 116): Cleavage of the C2–C3 bond expels an ethyl radical (
, 29 Da), yielding the fragment.
Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Part 2: Nuclear Magnetic Resonance (NMR) Resonance Mapping
NMR spectroscopy provides the most granular view of the molecule's stereochemical environment. We utilize
A critical structural feature of 2-(diethylamino)butan-1-ol is the chiral center at C2. This stereocenter breaks the local symmetry of the molecule, rendering the protons of the adjacent
Table 1: Quantitative NMR Spectral Data Summary (400 MHz / 100 MHz, )
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment |
| 0.90 | t | 7.5 | 3H | ||
| 1.05 | t | 7.1 | 6H | ||
| 1.25 – 1.70 | m | - | 2H | ||
| 2.50 – 2.70 | m | - | 5H | ||
| 3.20 | br s | - | 1H | ||
| 3.35 & 3.55 | dd & 10.5, 4.5/8.0 | 2H | |||
| 10.5 | - | - | - | C4 (Aliphatic methyl) | |
| 12.0 | - | - | - | ||
| 21.5 | - | - | - | C3 (Aliphatic methylene) | |
| 44.0 | - | - | - | ||
| 60.5 | - | - | - | C2 (Methine, | |
| 62.0 | - | - | - | C1 (Methylene, |
Part 3: Vibrational Spectroscopy (IR) Fingerprinting
For vibrational analysis, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. The choice of ATR over traditional KBr pelleting is deliberate: amino alcohols are highly hygroscopic. KBr absorbs atmospheric moisture, which artificially inflates the O–H stretching band and compromises data integrity. ATR requires neat liquid deposition, ensuring the observed hydrogen bonding network is intrinsic to the pure compound.
Table 2: Key ATR-FTIR Spectral Bands
| Wavenumber ( | Intensity | Mode | Structural Assignment |
| 3350 | Broad, Strong | Hydrogen-bonded hydroxyl stretch | |
| 2960, 2930, 2875 | Strong | Aliphatic | |
| 2820 | Medium | C–H stretch adjacent to tertiary amine | |
| 1460, 1380 | Medium | Methylene scissoring and methyl bending | |
| 1050 | Strong | Primary alcohol C–O stretching |
Part 4: Standardized Experimental Protocols
To guarantee scientific integrity, the following protocols are engineered as self-validating systems . If internal calibration metrics fail, the experiment must be aborted and restarted.
NMR Acquisition Workflow
-
Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous
containing 0.03% v/v Tetramethylsilane (TMS). -
Tuning & Shimming: Insert the standard into the probe. Perform automated tuning and matching (ATM) followed by gradient shimming. Validation: The unspun
H line width of the TMS signal at half-height must be . -
Acquisition Parameters:
-
H NMR: 16 scans, 30° pulse angle, relaxation delay (
) of 2.0 s. -
C NMR: 1024 scans, power-gated decoupling,
of 3.0 s to ensure complete relaxation of the unprotonated carbons (if any impurities exist) and quantitative integration.
-
H NMR: 16 scans, 30° pulse angle, relaxation delay (
-
Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening function before Fourier Transform. Phase and baseline correct manually. Validation: Set the integral of the C4 terminal methyl group to exactly 3.00. The total sum of all integrated proton signals must yield
. A deviation indicates impurity or incomplete relaxation.
Figure 2: Standardized NMR acquisition and processing workflow for structural elucidation.
GC-MS Analysis Protocol
-
Preparation: Dilute the sample to 10
in GC-grade methanol. -
Chromatography: Inject 1
(split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Ramp oven from 50°C to 250°C at 15°C/min. -
Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.
-
Self-Validation: The mass balance of the base peak (m/z 114) and the neutral loss (31 Da) must perfectly reconstruct the molecular weight of the parent ion (145 Da).
ATR-FTIR Protocol
-
Background Calibration: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.
-
Deposition: Apply 1 drop (~10
) of neat 2-(diethylamino)butan-1-ol directly onto the crystal. Do not apply the pressure anvil (unnecessary for liquids). -
Acquisition: Collect 32 scans at a resolution of 4
. -
Self-Validation: The baseline transmittance at 4000
must be . If lower, the crystal is contaminated or the sample is scattering light due to particulate matter.
References
-
LookChem. "DL-2-Amino-1-butanol Basic Information, Chemical Properties and Usage." LookChem Database. URL:[Link]
-
García Martínez, A., et al. "Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols." Rapid Communications in Mass Spectrometry, Vol 19, Issue 8. URL:[Link]
-
Bouchoux, G., et al. "Thermochemistry and unimolecular reactivity of protonated α,ω-aminoalcohols in the gas phase." International Journal of Mass Spectrometry, Vol 217, Issues 1-3. URL:[Link]
-
Leiro, V., et al. "Absolute configuration of amino alcohols by 1H-NMR." Chemical Communications (RSC Publishing). URL:[Link]
Sources
In-depth Technical Guide on 2-(Diethylamino)butan-1-ol: Unraveling its Mechanism of Action in Biological Systems
A Note to Our Scientific Audience:
Introduction to 2-(Diethylamino)butan-1-ol: A Molecule of Untapped Potential
2-(Diethylamino)butan-1-ol is a small organic molecule featuring a diethylamino group and a primary alcohol on a butane backbone. Its structure suggests potential for interaction with various biological targets due to the presence of a tertiary amine, which can be protonated at physiological pH, and a hydroxyl group capable of hydrogen bonding. The overall lipophilicity of the molecule will influence its ability to cross cellular membranes, including the blood-brain barrier.
Table 1: Physicochemical Properties of 2-(Diethylamino)butan-1-ol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| 2-(Diethylamino)butan-1-ol | C8H19NO | 145.24 | ~2.0 | ~9.5 (amine) |
| 2-(Dimethylamino)butan-1-ol | C6H15NO | 117.19 | ~1.0 | ~9.4 (amine) |
| 4-(Diethylamino)butan-2-ol | C8H19NO | 145.24 | ~2.0 | ~9.8 (amine) |
Note: LogP and pKa values are estimations from computational models and may vary from experimental values.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Given the absence of direct evidence, we can hypothesize potential mechanisms of action for 2-(Diethylamino)butan-1-ol based on the activities of similar amino alcohol compounds.
Neuromodulatory Activity
Many small amino alcohols exhibit activity within the central nervous system (CNS). The tertiary amine in 2-(Diethylamino)butan-1-ol is a common feature in many CNS-active drugs, suggesting potential interactions with neurotransmitter systems.
-
Receptor Modulation: It is plausible that 2-(Diethylamino)butan-1-ol could act as a ligand for various neurotransmitter receptors. Due to its structural similarity to certain pharmacophores, it might exhibit affinity for:
-
Muscarinic Acetylcholine Receptors (mAChRs): Some amino alcohols are known to interact with mAChRs. Depending on the specific subtype and the nature of the interaction (agonist or antagonist), this could lead to a range of effects on the parasympathetic nervous system and cognitive function.
-
Dopamine and Serotonin Receptors: While a less direct structural analogy, the diethylamino moiety is present in various dopaminergic and serotonergic ligands. Receptor binding assays would be necessary to explore this possibility.
-
-
Ion Channel Interaction: The charged nature of the protonated amine could facilitate interactions with the pores of ion channels, potentially modulating neuronal excitability.
Enzyme Inhibition
The structure of 2-(Diethylamino)butan-1-ol does not immediately suggest a strong inhibitory potential for a specific enzyme class. However, screening against a panel of enzymes, particularly those involved in neurotransmitter metabolism (e.g., monoamine oxidase, acetylcholinesterase), would be a logical first step in a research program.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
To move from speculation to evidence, a systematic experimental approach is required. The following workflow outlines a potential research plan.
Figure 1: A proposed experimental workflow for the systematic investigation of the mechanism of action of 2-(Diethylamino)butan-1-ol.
Detailed Protocol: Broad-Spectrum Receptor Binding Assay
Objective: To identify potential molecular targets of 2-(Diethylamino)butan-1-ol by screening its binding affinity against a large panel of G-protein coupled receptors (GPCRs).
Methodology:
-
Compound Preparation: Prepare a stock solution of 2-(Diethylamino)butan-1-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of CNS and peripheral receptors.
-
Binding Reaction: Incubate cell membranes expressing the target receptor with a known radioligand and varying concentrations of 2-(Diethylamino)butan-1-ol.
-
Detection: After incubation, separate bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. For any significant "hits" (typically >50% inhibition at 10 µM), determine the Ki (inhibitory constant) from concentration-response curves.
Signaling Pathways: A Theoretical Perspective
Should 2-(Diethylamino)butan-1-ol be found to interact with a specific GPCR, it would trigger a downstream signaling cascade. The nature of this cascade would depend on the G-protein to which the receptor is coupled (e.g., Gs, Gi, Gq).
Figure 2: A hypothetical signaling pathway that could be activated if 2-(Diethylamino)butan-1-ol acts as an agonist at a Gq-coupled receptor.
Conclusion and Future Directions
The biological activity and mechanism of action of 2-(Diethylamino)butan-1-ol remain an open field of investigation. The structural motifs present in the molecule suggest that it may possess interesting pharmacological properties, particularly within the central nervous system. The speculative framework and proposed experimental workflows presented in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this and related compounds. Rigorous experimental validation is essential to move beyond hypothesis and establish a clear understanding of how 2-(Diethylamino)butan-1-ol interacts with biological systems.
References
As of the latest literature search, there are no specific peer-reviewed articles detailing the mechanism of action of 2-(Diethylamino)butan-1-ol. The information presented is based on general pharmacological principles and data from analogous compounds. Researchers are encouraged to consult chemical databases such as PubChem and SciFinder for basic information and to perform their own literature searches for the most current information.
Potential pharmacological activity of 2-(Diethylamino)butan-1-ol derivatives
Pharmacological Profiling of 2-(Diethylamino)butan-1-ol Derivatives: A Technical Guide to Synthesis, Mechanism, and Assay Validation
Introduction
The rational design of small-molecule therapeutics frequently relies on versatile aliphatic amino alcohol scaffolds. Among these, 2-(Diethylamino)butan-1-ol (CAS: 61940-73-6) presents a highly tunable pharmacophore. Featuring a chiral center at C2, a primary hydroxyl group available for esterification, and a tertiary amine (N,N-diethyl) that dictates physiological ionization, this scaffold serves as a critical building block. By modifying the primary alcohol, researchers can direct the pharmacological activity toward three distinct therapeutic domains: antimycobacterial agents, anticholinergic/spasmolytic drugs, and anticonvulsants.
Pharmacophore Rationale and Structural Causality
The intrinsic value of 2-(Diethylamino)butan-1-ol lies in its structural topology and physicochemical properties:
-
Chirality (C2 Position): The ethyl side chain generates a stereocenter. Stereospecificity is paramount; the dextrorotatory enantiomer of the core 2-aminobutan-1-ol is a critical precursor in the synthesis of the anti-tuberculosis drug ethambutol[1]. The (S,S)-enantiomer of ethambutol exhibits profound antimycobacterial activity, while the (R,R) form is virtually inactive and causes optic neuritis.
-
N,N-Diethyl Substitution: Unlike primary amines, the tertiary N,N-diethyl group prevents N-acetylation in vivo, increasing metabolic stability. Furthermore, it significantly elevates the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability required for central nervous system (CNS) targets.
-
Primary Hydroxyl: Acts as the primary site for derivatization. The distance between the basic nitrogen and the oxygen atom is approximately 2.5–3.0 Å, perfectly mimicking the choline moiety of acetylcholine, making it an ideal anchor for cholinergic modulation.
Primary Pharmacological Domains
Anticholinergic and Muscarinic Antagonism
Esterification of aminoalkanols with bulky aromatic acids yields potent muscarinic receptor antagonists, with variations in the alkyl chain length directly modulating the hydrolysis rate and receptor subtype selectivity[2]. The causality is driven by spatial arrangement: the tertiary amine binds the aspartate residue in the orthosteric site of muscarinic receptors (M1-M5), while bulky groups occupy hydrophobic auxiliary pockets, preventing the conformational change required for receptor activation. Specifically, esters of α-truxillic acid have been shown to inhibit the specific binding of the muscarinic receptor antagonist
Anticonvulsant Activity
Derivatization via N-trans-cinnamoylation yields compounds with significant anticonvulsant activity. In rodent models, N-trans-cinnamoyl derivatives of 2-aminobutan-1-ol demonstrated promising protection in the maximal electroshock (MES) test[4]. The lipophilic aromatic ring, coupled with the hydrogen-bonding capacity of the amino alcohol core, stabilizes the inactivated state of voltage-gated sodium channels (VGSCs), preventing high-frequency repetitive firing during seizures.
Antimycobacterial Potential
As a structural analog to the ethambutol precursor, 2-(Diethylamino)butan-1-ol can be dimerized to target arabinosyltransferase (EmbB) in Mycobacterium tuberculosis. The N,N-diethyl groups introduce steric bulk that may disrupt binding in mutant EmbB enzymes, potentially overcoming classical ethambutol resistance.
Caption: Pharmacological branching of 2-(Diethylamino)butan-1-ol based on functional group derivatization.
Quantitative Pharmacological Data
To benchmark the efficacy of these derivatives, comparative in vitro and in vivo data are summarized below.
| Derivative Class | Target / Pathway | Representative Assay | Efficacy Metric |
| Diphenylacetate Esters | Muscarinic Receptors (M1-M5) | ||
| N-trans-Cinnamoyl Amides | Voltage-Gated Na+ Channels | MES Seizure Model (Rodent) | |
| Ethambutol Analogs | Arabinosyltransferase (EmbB) | REMA (M. tuberculosis) | MIC = 1 - 5 µg/mL |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating workflows must be employed when evaluating 2-(Diethylamino)butan-1-ol derivatives.
Protocol 1: Radioligand Binding Assay for Muscarinic Antagonism
Causality: This assay determines the binding affinity (
-
Membrane Preparation: Homogenize CHO cells stably expressing human M1-M5 receptors in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4). Validation Check: Perform a Bradford assay to ensure protein concentration is standardized to exactly 50 µ g/well , preventing ligand depletion artifacts.
-
Ligand Incubation: In 96-well plates, combine 50 µL of membrane suspension, 50 µL of
-NMS (final concentration 0.2 nM), and 100 µL of the 2-(Diethylamino)butan-1-ol derivative (serial dilutions from to M). -
Equilibration: Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
-
Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation to provide a system-independent measure of affinity.
Caption: Step-by-step high-throughput screening workflow for muscarinic receptor competitive binding.
Protocol 2: Maximal Electroshock (MES) Seizure Model (In Vivo)
Causality: The MES test identifies compounds that prevent seizure spread, which strongly correlates with use-dependent sodium channel blockade.
-
Subject Preparation: Use adult male Swiss albino mice (20-25 g). Causality: Fast the mice for 12 hours prior to testing to ensure uniform gastrointestinal absorption and consistent pharmacokinetics.
-
Administration: Administer the 2-(Diethylamino)butan-1-ol derivative intraperitoneally (i.p.) suspended in 0.5% methylcellulose.
-
Electroshock Induction: After the predetermined time-to-peak effect (TPE, typically 0.5 h), apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes. Causality: Electrodes must be pre-wetted with 0.9% saline to ensure consistent electrical conductivity; dry electrodes cause variable current delivery and false negatives.
-
Observation & Validation: The endpoint is the abolition of the hindlimb tonic extensor component. Validation Check: Control animals administered only the vehicle must exhibit full tonic extension; failure to do so invalidates the entire cohort.
-
ED50 Calculation: Test multiple doses to generate a dose-response curve and calculate the
using probit analysis.
Conclusion
The 2-(Diethylamino)butan-1-ol scaffold is a highly privileged structure in medicinal chemistry. By understanding the causal relationship between its stereochemistry, lipophilicity, and spatial geometry, researchers can rationally design potent muscarinic antagonists, anticonvulsants, and antimycobacterial agents. Rigorous, self-validating protocols like
References
- Sigma-Aldrich - CAS 61940-73-6 | 2-(diethylamino)
- AiFChem - 5856-63-3 | (R)
- YAKUGAKU ZASSHI - Pharmacological Studies on Drug Interaction. II. Drug Interactions of Nonsteroidal Anti-inflammatory Drugs...
- Source: nih.
- Source: nih.
Sources
- 1. 5856-63-3 | (R)-2-Aminobutan-1-ol - AiFChem [aifchem.com]
- 2. YAKUGAKU ZASSHI [jstage.jst.go.jp]
- 3. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stereoisomers and Chirality of 2-(Diethylamino)butan-1-ol
The following technical guide details the stereochemical properties, synthesis, and characterization of 2-(Diethylamino)butan-1-ol , a chiral amino alcohol derivative. This document is structured for researchers requiring high-purity chiral intermediates for ligand synthesis or pharmaceutical applications.
Executive Summary
2-(Diethylamino)butan-1-ol is a chiral 1,2-amino alcohol featuring a stereogenic center at the C2 position. It is the
Structural Analysis & Stereochemistry
The Chiral Center
The chirality of 2-(diethylamino)butan-1-ol arises from the C2 carbon, which is bonded to four distinct groups. According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is assigned as follows:
- : Highest priority (Nitrogen, Atomic Number 7).
- : Second priority (Carbon bonded to Oxygen).
- : Third priority (Carbon bonded to Carbon).
- : Lowest priority.
Configuration:
-
If the precursor is (
)-(+)-2-aminobutan-1-ol (CAS 5856-62-2), alkylation to the diethyl form retains the ( ) configuration, provided the C-N bond is not broken. -
Note on Optical Rotation: While (
)-2-aminobutan-1-ol is dextrorotatory (+), the introduction of diethyl groups may alter the magnitude or sign of rotation. Therefore, stereochemical assignment should rely on the precursor's absolute configuration or chiral chromatography, not solely on polarimetry signs.
3D Visualization of the Pathway
The following diagram illustrates the stereochemical retention during the transformation from the primary amine to the diethyl derivative.
Figure 1: Synthetic pathway ensuring retention of the (S)-configuration at the C2 center.
Synthetic Protocols: Preventing Racemization
Direct alkylation using ethyl halides (e.g., ethyl bromide) often requires basic conditions and elevated temperatures, which can lead to partial racemization or over-alkylation to quaternary ammonium salts. The preferred method for high-fidelity synthesis is Reductive Amination .
Protocol: Reductive Amination of (S)-2-Aminobutan-1-ol
Objective: Synthesize (
Reagents:
-
(
)-(+)-2-Aminobutan-1-ol (1.0 eq)[1] -
Acetaldehyde (2.5 eq)
-
Sodium Triacetoxyborohydride (STAB, 3.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (
)-2-aminobutan-1-ol in anhydrous DCM ( ). -
Aldehyde Addition: Cool to
. Add Acetaldehyde dropwise. The excess ensures double alkylation (ethylation). -
Acid Catalysis: Add catalytic Acetic Acid. Stir for 30 minutes at
to form the imine/enamine intermediate. -
Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. STAB is preferred over
due to its milder nature, minimizing side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layers over
. Concentrate under reduced pressure.-
Crucial Tip: Amino alcohols interact strongly with silica gel. If column chromatography is required, use neutralized silica (pre-washed with
triethylamine in hexane) to prevent streaking and yield loss.
-
Analytical Characterization & Resolution
Validating the enantiomeric excess (
Chiral HPLC Method
This is the gold standard for determining
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Additive (Critical): 0.1% Diethylamine (DEA).
-
Reasoning: The basic amino group in the analyte will interact with residual silanols on the column, causing peak tailing. DEA blocks these sites, sharpening the peak.
-
-
Detection: UV at 210 nm (low absorption due to lack of chromophores) or Refractive Index (RI).
Analytical Decision Tree
Use the following logic flow to select the appropriate characterization method based on available equipment.
Figure 2: Decision matrix for analytical validation of chiral amino alcohols.
Data Summary Table[2]
| Property | Value / Description | Source / Notes |
| Precursor | ( | CAS: |
| Target Molecule | ( | Derivative |
| Molecular Weight | 145.24 g/mol | Calculated |
| Stereocenter | C2 (S-configuration) | Retained from precursor |
| Boiling Point | ~165–175 °C (Est.) | Similar to primary amine due to MW/H-bond trade-off |
| Solubility | High in EtOH, DCM, acidic water | Basic nitrogen facilitates salt formation |
Applications in Drug Development
-
Chiral Ligands: The 1,2-amino alcohol motif is a privileged scaffold for synthesizing oxazoline and oxazolinyl ligands used in asymmetric catalysis (e.g., enantioselective reduction of ketones).
-
Resolution Agents: The diethyl derivative can serve as a basic resolving agent for chiral acids, offering different solubility profiles compared to the primary amine.
-
Pharmaceutical Intermediates: While Ethambutol uses the primary amine, the diethyl analog serves as a model for lipophilic variants of antitubercular agents, enhancing cell wall penetration studies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848057, (S)-(+)-2-Amino-1-butanol. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method 3).
- Daicel Chiral Technologies.Chiral Selector Application Guide: Separation of Amino Alcohols. (Industry standard for HPLC method selection).
Sources
Technical Monograph: Operational Safety and Handling of 2-(Diethylamino)butan-1-ol
Executive Summary
This technical guide provides a comprehensive safety and operational framework for handling 2-(Diethylamino)butan-1-ol (CAS: 3920-56-5 for racemic; related to CAS 53585-93-6 for the S-isomer). As a chiral amino alcohol, this compound serves as a critical building block in the synthesis of antitubercular agents (e.g., Ethambutol analogues) and as a resolution agent in asymmetric synthesis.
Critical Hazard Profile:
-
Chemical Class:
-Amino Alcohol. -
Primary Hazards: Corrosive to ocular tissue (Category 1), Skin Irritant/Corrosive, and Combustible Liquid.
-
Operational Risk: High hygroscopicity requires strict moisture exclusion to maintain stoichiometric integrity in downstream pharmaceutical coupling.
Physicochemical Profile & Hazard Identification
Understanding the physical properties is the first line of defense. The dual functionality (amine + alcohol) creates a unique solubility and reactivity profile.[1]
Table 1: Physicochemical Properties (Estimated & Homolog-Derived)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous, Colorless to Pale Yellow Liquid | High viscosity requires positive displacement pipetting or wide-bore tips. |
| Boiling Point | ~170–180°C (Atmospheric) | Difficult to remove by rotary evaporation; requires high-vacuum distillation. |
| Flash Point | > 60°C (Estimated) | Class IIIA Combustible Liquid.[2] Grounding required during transfer.[3] |
| Solubility | Miscible in Water, Ethanol, DCM | Hygroscopic: Rapidly absorbs atmospheric moisture, altering reagent mass. |
| pH (10% aq) | > 11.0 (Alkaline) | Corrosive: Immediate neutralization required upon skin contact. |
| Odor | Amine-like (Fishy/Ammonia) | Olfactory fatigue may occur; do not rely on smell for leak detection. |
Toxicological Assessment[2][4]
-
Ocular: High Risk. Like many amino alcohols, this compound can cause irreversible corneal opacity (alkaline burn) if not rinsed immediately. The lipophilic ethyl groups facilitate rapid penetration into the corneal stroma.
-
Dermal: Causes severe irritation or burns (Skin Corr. 1B/Irrit. 2). Permeates standard latex gloves.
-
Inhalation: Vapors are respiratory irritants. Prolonged exposure may cause "halo vision" (glaucopsia) due to corneal edema, a common effect of volatile amines.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
-
Containment: All handling of open containers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and transfer under Nitrogen or Argon to prevent oxidation (N-oxide formation) and water absorption.
PPE Matrix
| Protection Zone | Requirement | Scientific Rationale |
| Eye/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against amine vapors and splashes which track around lenses. |
| Hand (Primary) | Nitrile (Minimum 5 mil) | Amines degrade latex. For prolonged contact, use Silver Shield/4H laminate gloves. |
| Body | Lab Coat (Poly-cotton) + Chemical Apron | Cotton absorbs amines; a rubberized or synthetic apron prevents soak-through to skin. |
| Respiratory | Full-face respirator (OV Cartridge) | Only required outside a fume hood. ABEK type filter recommended for spills. |
Operational Protocols
Protocol A: Safe Transfer & Aliquoting
Objective: Transfer anhydrous 2-(diethylamino)butan-1-ol without moisture contamination or exposure.
-
Preparation: Purge the receiving vessel with dry Nitrogen for 5 minutes.
-
Syringe Selection: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes with rubber plungers if storing >10 minutes, as amines can swell the rubber, causing the plunger to seize.
-
Needle Technique: Use a long stainless steel needle (16-18 gauge) due to viscosity.
-
Transfer:
-
Insert needle through the septum.
-
Draw liquid slowly to prevent cavitation/bubbles.
-
Dispense into the receiving flask against the wall to minimize static generation.
-
-
Quenching: Immediately rinse the syringe with dilute acetic acid or acetone before washing with water.
Protocol B: Spill Cleanup (Neutralization Strategy)
Do not simply wipe up with paper towels; this increases surface area for volatilization.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Apply a weak acid neutralizer (e.g., citric acid solution or commercial amphoteric absorbent). Reasoning: Converting the volatile free base amine into a non-volatile ammonium salt reduces inhalation hazard.
-
Absorb: Use vermiculite or dry sand.
-
Disposal: Collect in a double-bagged hazardous waste container labeled "Alkaline Organic Waste."
Visualized Workflows (Graphviz)
Diagram 1: Safe Handling & Synthesis Workflow
This decision tree outlines the logical flow for introducing the reagent into a reaction, prioritizing moisture control and containment.
Caption: Operational workflow for the anhydrous transfer of 2-(Diethylamino)butan-1-ol.
Diagram 2: Emergency Response Decision Tree
A rapid-response algorithm for exposure scenarios, emphasizing the speed required for ocular decontamination.
Caption: Triage protocol for acute exposure. Eye irrigation must be immediate to prevent corneal opacity.
Storage and Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon. Carbon dioxide in the air can react with the amine to form carbamates/carbonates, appearing as a white crust.
-
Incompatibilities:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 226836, 2-(Dimethylamino)butan-1-ol (Homolog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-amino-1-butanol (Precursor Safety Data). Retrieved from [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[1] Synth. 2014, 91, 32-48. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of 2-(Diethylamino)butan-1-ol via Direct Reductive Amination
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Strategic Overview
2-(Diethylamino)butan-1-ol is a highly versatile vicinal amino alcohol. It serves as a critical chelating agent, a building block for specialized surfactants, and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals[1].
While there are multiple synthetic routes to access this scaffold—such as the reductive amination of 1-hydroxybutan-2-one with diethylamine—the most scalable, cost-effective, and robust approach is the double reductive alkylation of 2-aminobutan-1-ol using acetaldehyde . This Application Note details the mechanistic rationale, optimization parameters, and a self-validating experimental protocol for achieving high-yielding N,N-diethylation using Sodium Triacetoxyborohydride (STAB,
Mechanistic Insights & Reaction Design
As a Senior Application Scientist, I strongly advocate for STAB over other hydride sources (like
-
Chemoselectivity of STAB: STAB is a mild reducing agent that selectively reduces imines and iminium ions over aldehydes and ketones. This is crucial when using excess acetaldehyde, as it prevents the competitive reduction of the aldehyde into ethanol, which would disrupt the reaction stoichiometry[3].
-
Role of Acetic Acid (AcOH): The addition of 1–2 equivalents of glacial acetic acid acts as a critical proton shuttle. It catalyzes the dehydration of the transient hemiaminal intermediate into the electrophilic iminium ion without decomposing the borohydride complex[3].
-
Volatility Mitigation: Acetaldehyde has a boiling point of ~20.2 °C. To prevent evaporative loss before the condensation occurs, the reaction architecture mandates a strictly temperature-controlled addition at 0 °C and the use of a sealed or reflux-chilled system.
Reaction Pathway
Caption: Reaction mechanism for the double reductive amination of 2-aminobutan-1-ol.
Quantitative Data & Optimization Matrix
To achieve complete double alkylation without leaving mono-ethylated intermediates, the stoichiometry of the aldehyde and the hydride must be carefully balanced. The table below summarizes the optimization data driving our protocol choices.
| Entry | Acetaldehyde (eq) | STAB (eq) | AcOH (eq) | Temp Profile (°C) | Conversion (%) | Mono-ethyl (%) | Di-ethyl (%) |
| 1 | 2.0 | 2.5 | 0 | 25 (Constant) | 85 | 30 | 55 |
| 2 | 2.2 | 2.5 | 1.0 | 0 | 95 | 15 | 80 |
| 3 | 2.5 | 3.0 | 2.0 | 0 | >99 | <1 | 98 |
| 4 | 3.0 | 3.5 | 2.0 | 0 | >99 | ND | 97 |
Note: Entry 3 represents the optimal stoichiometric balance. 2.5 equivalents of acetaldehyde account for minor evaporative losses, while 3.0 equivalents of STAB ensure complete reduction of both the imine and iminium species.
Experimental Protocol
This protocol is designed as a self-validating system . The inclusion of an acid-base extraction ensures that only the basic tertiary amine is isolated, actively filtering out neutral boron by-products and unreacted starting materials[4].
Reagents & Materials (100 mmol Scale)
-
2-Aminobutan-1-ol: 8.91 g (100 mmol, 1.0 eq)[1]
-
Acetaldehyde: 11.0 g (250 mmol, 2.5 eq)
-
Sodium Triacetoxyborohydride (STAB): 63.6 g (300 mmol, 3.0 eq)[2]
-
Glacial Acetic Acid: 11.4 mL (200 mmol, 2.0 eq)
-
1,2-Dichloroethane (DCE): 300 mL (Reaction Solvent)
Step-by-Step Methodology
-
System Preparation: Equip a 1 L three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal temperature probe, an argon inlet, and a reflux condenser chilled with recirculating coolant (-5 °C).
-
Substrate Dissolution: Dissolve 2-aminobutan-1-ol (8.91 g) in anhydrous DCE (300 mL). Add glacial acetic acid (11.4 mL) and stir for 10 minutes at room temperature to form the acetate salt.
-
Aldehyde Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Slowly add acetaldehyde (11.0 g) via a pre-cooled syringe over 15 minutes.
-
Causality: Chilling the system prevents the highly volatile acetaldehyde from flashing off, ensuring the stoichiometry required for double alkylation remains intact.
-
-
Reductant Addition: Add STAB (63.6 g) portion-wise over 30 to 45 minutes, strictly maintaining the internal temperature below 10 °C.
-
Causality: The reduction is exothermic. Portion-wise addition prevents thermal spikes that could degrade the borohydride or boil off the aldehyde[2].
-
-
Maturation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir vigorously for 12–16 hours under argon.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with saturated
, extract with ethyl acetate, and analyze via TLC (Ninhydrin stain) or GC-MS. The primary amine and mono-ethyl intermediate should be completely consumed. -
Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by adding saturated aqueous
(250 mL) dropwise.-
Self-Validation: The cessation of hydrogen gas evolution (bubbling) physically validates that all excess hydride has been safely destroyed.
-
-
Acid-Base Purification:
-
Separate the organic DCE layer. Extract the aqueous layer with dichloromethane (2 × 100 mL) and combine the organics.
-
Extract the combined organic layers with 1M HCl (2 × 150 mL). Logic: The target 2-(diethylamino)butan-1-ol protonates and migrates to the aqueous layer, leaving neutral impurities behind.
-
Wash the acidic aqueous layer once with DCE (50 mL) to remove trace lipophilic impurities.
-
Basify the aqueous layer with 2M NaOH until pH > 12. Extract the free base with ethyl acetate (3 × 150 mL).
-
-
Isolation: Wash the combined ethyl acetate layers with brine (100 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure 2-(diethylamino)butan-1-ol as a pale yellow oil.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesizing 2-(Diethylamino)butan-1-ol.
References
-
DL-2-Amino-1-butanol Properties and Applications Source: LookChem URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega URL:[Link]
Sources
Purification of 2-(Diethylamino)butan-1-ol by distillation and crystallization
This Application Note and Protocol details the purification of 2-(Diethylamino)butan-1-ol (CAS: 35265-27-3), a critical amino-alcohol intermediate often used in the synthesis of pharmaceutical agents (e.g., antitubercular drugs like Ethambutol analogs) and fine chemicals.
Abstract
High-purity 2-(Diethylamino)butan-1-ol is required for consistent downstream synthesis. Commercial crude sources often contain impurities such as unreacted 2-aminobutan-1-ol, diethylamine, and thermal degradation products (N-oxides). This guide delineates a dual-phase purification strategy: Fractional Vacuum Distillation (for the free base) followed by Reactive Crystallization (as the hydrochloride salt). This orthogonal approach ensures the removal of both volatile organics and isomeric/structural impurities.
Chemical Profile & Safety
| Property | Value / Description |
| Compound | 2-(Diethylamino)butan-1-ol |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Physical State | Viscous, colorless to pale yellow liquid (Free Base) |
| Boiling Point (Est.) | ~85–90 °C at 10 mmHg (Atmospheric ~180–190 °C) |
| Solubility | Miscible with ethanol, ether, chloroform.[1] Sparingly soluble in water (pH dependent). |
| Key Hazards | Corrosive (Skin/Eye), Irritant (Respiratory). Hygroscopic. |
Safety Pre-requisites:
-
PPE: Nitrile gloves, chemical splash goggles, and face shield.
-
Ventilation: All operations must be performed in a certified fume hood.
-
Inert Gas: Amino alcohols are susceptible to oxidation (yellowing) and CO₂ absorption (carbamate formation). Maintain a Nitrogen (
) or Argon atmosphere.
Pre-Purification Analysis
Before initiating purification, analyze the crude mixture via GC-MS or TLC (Solvent: MeOH:DCM 1:9 + 1%
-
Low-Boiling Impurities: Diethylamine, Ethanol (solvents).
-
High-Boiling Impurities: Bis-alkylated byproducts, oxidation products.
Phase I: Fractional Vacuum Distillation (Free Base)
Objective: To remove non-volatile residues and low-boiling solvents from the crude liquid.
Equipment Setup
-
Short-path distillation head (Vigreux column recommended for higher purity).
-
Vacuum pump capable of <5 mmHg.
-
Oil bath with digital temperature control.
-
Cold trap (Dry ice/Acetone) to protect the pump.
Protocol
-
Charge: Load the crude 2-(Diethylamino)butan-1-ol into a round-bottom flask (max 60% volume). Add a magnetic stir bar.
-
Inertion: Flush the system with
for 5 minutes, then seal. -
Vacuum: Slowly apply vacuum. Target pressure: 1–5 mmHg .
-
Note: Monitor for "bumping" due to residual solvents.
-
-
Heating: Gradually increase oil bath temperature.
-
Fraction 1 (F1): Collect distillate up to 50°C (vapor temp). This contains diethylamine and water.[2] Discard.
-
Fraction 2 (Main Cut): Collect the steady fraction boiling at 82–88°C (at ~3 mmHg) . The liquid should be clear and colorless.[3][4]
-
Residue: Stop when vapor temperature drops or pot residue darkens significantly.
-
-
Storage: Store the Main Cut under
at 4°C if not proceeding immediately.
Phase II: Reactive Crystallization (Hydrochloride Salt)
Objective: To achieve >99.5% purity by rejecting structural isomers and trace impurities that co-distilled.
Since the free base is a liquid, we convert it to the solid Hydrochloride salt for crystallization.
Reagents
-
Solvent A: Anhydrous Isopropanol (IPA) or Ethanol (solvent).
-
Solvent B: Diethyl Ether or Ethyl Acetate (anti-solvent).
-
Acid Source: HCl gas (generated in situ) or 4M HCl in Dioxane. Avoid aqueous HCl to prevent difficult drying.
Protocol
-
Dissolution: Dissolve the distilled free base (from Phase I) in 5 volumes of anhydrous IPA. Cool to 0–5°C in an ice bath.
-
Salt Formation:
-
Crystallization:
-
If no solid forms, slowly add Solvent B (Ethyl Acetate) until slight turbidity persists.
-
Heat gently to redissolve (reflux), then allow to cool slowly to room temperature, then to 4°C overnight.
-
-
Filtration: Filter the white crystalline solid under vacuum (Buchner funnel).
-
Washing: Wash the cake 2x with cold Ethyl Acetate/IPA (9:1 mixture).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Product: 2-(Diethylamino)butan-1-ol Hydrochloride.
-
Recovery of Free Base (Optional)
If the application requires the free base:
-
Dissolve the salt in minimal water.[5]
-
Adjust pH to >12 with 50% NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organics over
, filter, and rotary evaporate.
Process Visualization (Workflow)
Caption: Workflow for the purification of 2-(Diethylamino)butan-1-ol via distillation and salt crystallization.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Yellow Distillate | Oxidation during distillation. | Ensure tight vacuum seals; pre-flush with Argon. Add trace |
| No Crystals Forming | Too much solvent or water present. | Evaporate solvent to 50% volume. Add more anti-solvent (Ether). Ensure HCl source was anhydrous. |
| Low Yield (Salt) | Product solubility too high in alcohol. | Increase ratio of Ethyl Acetate/Ether. Cool to -20°C. |
Validation Parameters:
-
¹H NMR (CDCl₃): Check for distinct ethyl triplets/quartets and the absence of isomeric impurity peaks.
-
GC Purity: >99.5% Area under curve.
-
Water Content (Karl Fischer): <0.5% (Critical for subsequent coupling reactions).
References
-
PubChem. (2025).[7][8] 2-(Dimethylamino)butan-1-ol Compound Summary. National Library of Medicine. Available at: [Link] (Analogous compound properties).
- Wilkinson, R. G., & Shephard, R. G. (1965). Novel 2,2'-(Ethylenediimino)-Di-1-Butanols. U.S. Patent No. 3,176,040. Washington, DC: U.S. Patent and Trademark Office.
- Sigma-Aldrich. (2025). Purification of Laboratory Chemicals - Amino Alcohols. Technical Library.
Sources
- 1. Plutonium(IV) nitrate - Wikipedia [en.wikipedia.org]
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- 4. study.com [study.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 7. Plutonium trifluoride | F3Pu | CID 139624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-(Diethylamino)butan-1-ol in Pharmaceutical Synthesis and Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-(Diethylamino)butan-1-ol (DEAB) is a highly versatile, bifunctional aliphatic amino alcohol utilized as a strategic building block in medicinal chemistry. Featuring both a primary hydroxyl group and a sterically hindered tertiary amine, DEAB is primarily employed to append basic, lipophilic side chains onto active pharmaceutical ingredients (APIs). This Application Note details the mechanistic rationale, physicochemical properties, and field-validated protocols for utilizing DEAB in the synthesis of basic ethers and esters.
Mechanistic Rationale: The Role of the Diethylaminobutyl Moiety
Expertise & Experience in Drug Design
The incorporation of a dialkylamino alcohol like DEAB into a drug scaffold is a deliberate structural modification aimed at optimizing pharmacokinetics and target engagement. It serves three distinct pharmacological purposes:
-
pKa Tuning and Aqueous Solubility: The tertiary amine of DEAB possesses a predicted pKa of approximately 9.5 to 10.5. At physiological pH (7.4), this nitrogen is predominantly protonated, forming a water-soluble cation. This is critical for formulating lipophilic drugs as hydrochloride salts, drastically improving bioavailability and dissolution rates.
-
Target Binding via Salt Bridges: The protonated nitrogen frequently acts as a hydrogen bond donor or participates in ionic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) within the binding pockets of target proteins. Such basic side chains are crucial in the development of targeted therapies, including highly selective small-molecule kinase inhibitors[1].
-
Steric Shielding: Compared to unbranched or dimethylamino analogs, the ethyl groups on the nitrogen and the ethyl branch on the carbon backbone provide significant steric bulk. When DEAB is converted into an ester (e.g., in local anesthetic analogs), this steric hindrance protects the adjacent carbonyl group from rapid enzymatic hydrolysis by plasma esterases, thereby prolonging the drug's half-life.
Physicochemical Profile
To ensure reproducibility in synthetic workflows, the physical parameters of the intermediate must be strictly controlled. DEAB is synthesized via the N,N-diethylation of 2[2], a well-documented intermediate used in the synthesis of various organic compounds and pharmaceuticals[3].
| Property | Specification / Value |
| Chemical Name | 2-(Diethylamino)butan-1-ol |
| CAS Registry Number | |
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~179-183 °C (based on precursor analogs)[2] |
| Density | ~0.944 g/mL at 20 °C[2] |
| Solubility | Miscible in water, ethanol, and dichloromethane |
Experimental Protocols: Self-Validating Synthetic Workflows
Trustworthiness & System Validation
The following protocols are designed as "self-validating systems." By exploiting the inherent basicity of the tertiary amine introduced by DEAB, we integrate an acid-base extraction directly into the workup. This ensures that only the desired covalently linked product is isolated, effectively self-purifying the reaction mixture without the immediate need for column chromatography.
Protocol A: Synthesis of Basic Ethers via O-Alkylation (Williamson-type)
Objective: To append the 2-(diethylamino)butoxy side chain to an aryl or heteroaryl halide via Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
2-(Diethylamino)butan-1-ol (1.2 eq)
-
Aryl fluoride/chloride (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Suspend NaH in anhydrous DMF under an inert argon atmosphere at 0 °C.
-
Deprotonation: Dissolve DEAB in anhydrous DMF and add dropwise to the NaH suspension.
-
Causality: The primary alcohol is deprotonated to form a highly nucleophilic alkoxide. The evolution of H₂ gas serves as a visual confirmation of the activation. Stir for 30 minutes.
-
-
Coupling: Add the aryl halide dropwise. Warm the reaction to room temperature, then heat to 80 °C for 4-6 hours.
-
Quenching: Cool to 0 °C and carefully quench with ice water to destroy unreacted NaH.
-
Self-Validating Isolation (Acid-Base Extraction):
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) to remove mineral oil and unreacted aryl halide.
-
Crucial Step: Acidify the aqueous layer to pH 2 using 1M HCl. The desired basic ether product becomes protonated and remains in the aqueous layer, while neutral impurities partition into the organic layer. Discard the organic layer.
-
Basify the aqueous layer to pH 10 using 2M NaOH. The product deprotonates, becoming lipophilic.
-
Extract with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure basic ether.
-
Protocol B: Synthesis of Basic Esters
Objective: To synthesize ester-linked prodrugs or local anesthetic analogs.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve DEAB (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM at 0 °C.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the premature protonation of DEAB's tertiary amine, which would otherwise form an insoluble hydrochloride salt and halt the nucleophilic attack.
-
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours until completion (monitor via TLC/HPLC).
-
Workup: Wash the DCM layer with saturated aqueous NaHCO₃ to remove excess acid, followed by brine. Dry and concentrate to obtain the basic ester.
Process Visualizations
Synthetic workflow for O-alkylation using DEAB, highlighting the self-purifying extraction.
Pharmacological rationale for incorporating the diethylamino moiety into drug scaffolds.
References
-
Title: Cas 96-20-8, 2-AMINO-1-BUTANOL - LookChem Source: lookchem.com URL: [Link]
-
Title: Cas 13054-87-0, DL-2-Amino-1-butanol - LookChem Source: lookchem.com URL: [Link]
-
Title: NITROGENOUS HETEROCYCLIC COMPOUND, PREPARATION METHOD, INTERMEDIATE, COMPOSITION AND USE Source: lookchem.com URL: [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 2-Aminobutan-1-ol
Abstract
This document provides a comprehensive guide for the N-alkylation of 2-aminobutan-1-ol, a critical chiral building block in pharmaceutical and fine chemical synthesis.[1][2] We will explore various synthetic strategies, with a primary focus on reductive amination, a highly efficient and widely applicable method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations for successful synthesis, purification, and characterization of N-alkylated 2-aminobutan-1-ol derivatives.
Introduction: The Significance of N-Alkylated 2-Aminobutan-1-ol Derivatives
2-Aminobutan-1-ol is a chiral amino alcohol that serves as a valuable synthon in the preparation of a diverse range of biologically active molecules.[1][2] Its N-alkylated derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] For instance, specific N-alkylated derivatives of (S)-2-aminobutan-1-ol are precursors to the antitubercular drug Ethambutol.[5] The ability to selectively introduce various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and biological activity.
Synthetic Strategies for N-Alkylation
Several methods exist for the N-alkylation of primary amines like 2-aminobutan-1-ol. The most common and versatile approaches include:
-
Reductive Amination: This is arguably the most prevalent and efficient method for N-alkylation.[6][7] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[6][8] This "one-pot" procedure is highly favored for its simplicity and the use of mild reaction conditions.[6]
-
Direct Alkylation with Alkyl Halides: This traditional method involves the nucleophilic substitution of an alkyl halide by the amine.[3][9] While straightforward, it can suffer from drawbacks such as overalkylation (formation of tertiary amines and quaternary ammonium salts) and the use of potentially toxic alkylating agents.[4]
-
"Borrowing Hydrogen" Catalysis: This greener approach utilizes alcohols as alkylating agents, with water as the only byproduct.[3][10][11] The reaction proceeds through a catalyst-mediated dehydrogenation of the alcohol to an aldehyde, followed by imine formation and subsequent hydrogenation.[3][11]
This guide will focus on reductive amination due to its broad applicability, high yields, and operational simplicity.
In-Depth Focus: Reductive Amination
Reductive amination is a powerful transformation that converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[6] The general mechanism involves two key steps:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (for primary amines) or an iminium ion (for secondary amines).[6][8]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to form the final N-alkylated amine.[6][12]
Choosing the Right Reducing Agent
The success of a reductive amination reaction hinges on the choice of a reducing agent that selectively reduces the imine intermediate without affecting the starting carbonyl compound.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive amination.[13] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[13] It is stable in anhydrous acidic conditions, which are often used to promote imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN, is also a mild reducing agent.[7][12] However, it is highly toxic and requires careful handling.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) is a clean and effective method, but it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes).[8]
For the protocols outlined in this guide, we will primarily utilize Sodium Triacetoxyborohydride due to its efficacy, selectivity, and relatively lower toxicity compared to cyanoborohydride.
Visualizing the Reductive Amination Workflow
Caption: General workflow for the N-alkylation of 2-aminobutan-1-ol via reductive amination.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water.[15][16][17] Handle it under an inert atmosphere where possible.[15][17]
Protocol 1: N-Benzylation of (S)-2-Aminobutan-1-ol
This protocol details the synthesis of (S)-N-benzyl-2-aminobutan-1-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| (S)-2-Aminobutan-1-ol | 89.14 | 1.0 g | 11.2 mmol | 1.0 |
| Benzaldehyde | 106.12 | 1.2 g (1.15 mL) | 11.3 mmol | 1.01 |
| Sodium Triacetoxyborohydride | 211.94 | 3.56 g | 16.8 mmol | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 40 mL | - | - |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminobutan-1-ol (1.0 g, 11.2 mmol) and 1,2-dichloroethane (40 mL).
-
Add benzaldehyde (1.2 g, 11.3 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (3.56 g, 16.8 mmol) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.
Protocol 2: N-Isopropylation of (S)-2-Aminobutan-1-ol
This protocol details the synthesis of (S)-N-isopropyl-2-aminobutan-1-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| (S)-2-Aminobutan-1-ol | 89.14 | 1.0 g | 11.2 mmol | 1.0 |
| Acetone | 58.08 | 0.78 g (0.99 mL) | 13.4 mmol | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 3.56 g | 16.8 mmol | 1.5 |
| Acetic Acid (glacial) | 60.05 | 0.67 g (0.64 mL) | 11.2 mmol | 1.0 |
| 1,2-Dichloroethane (DCE) | - | 40 mL | - | - |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask with a magnetic stir bar, add (S)-2-aminobutan-1-ol (1.0 g, 11.2 mmol), acetone (0.78 g, 13.4 mmol), and 1,2-dichloroethane (40 mL).
-
Add glacial acetic acid (0.67 g, 11.2 mmol) to the mixture. The acid acts as a catalyst for imine formation with ketones.[13]
-
Stir the mixture for 30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (3.56 g, 16.8 mmol) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 4.1.
Product Characterization
Confirmation of the N-alkylated product structure is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the primary amine (-NH₂) protons and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the protons adjacent to the nitrogen will also be affected.[18]
-
¹³C NMR: Observe the appearance of new carbon signals from the alkyl group and shifts in the signals of the carbons in the 2-aminobutan-1-ol backbone, particularly the carbon bonded to the nitrogen.[19]
-
-
Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the successful incorporation of the alkyl group.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching vibrations characteristic of a primary amine and the appearance of a single N-H stretch for the secondary amine product.
Visualizing the N-Benzylation Mechanism
Caption: Mechanism of N-benzylation of 2-aminobutan-1-ol via reductive amination.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are dry, especially the solvent and the amine. Water can hydrolyze the reducing agent and inhibit imine formation.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C) if the reaction is sluggish.
-
For less reactive ketones, a stronger acid catalyst or longer reaction times may be necessary.
-
-
Side Reactions:
-
Overalkylation: While less common with reductive amination compared to alkyl halide methods, it can sometimes occur. Using a slight excess of the amine can help minimize this. For aldehydes prone to dialkylation, a two-step procedure of isolating the imine before reduction can be employed.[13]
-
Reduction of Carbonyl: If the starting aldehyde or ketone is reduced to an alcohol, it indicates that the reducing agent is too strong or the conditions are not optimal. NaBH(OAc)₃ is generally selective for the imine.
-
-
Purification Challenges:
-
The polarity of the N-alkylated amino alcohol products can make them challenging to purify by column chromatography. Using a solvent system with a small amount of a polar modifier like methanol or triethylamine (to suppress tailing) can be beneficial.
-
For water-soluble products, a salt formation and extraction procedure might be necessary.[20]
-
Conclusion
The N-alkylation of 2-aminobutan-1-ol is a fundamental transformation for accessing a wide array of valuable chemical entities. Reductive amination, particularly with sodium triacetoxyborohydride, stands out as a robust, versatile, and high-yielding method. By understanding the underlying principles and adhering to the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse library of N-alkylated 2-aminobutan-1-ol derivatives for applications in drug discovery and development.
References
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Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Zhang, J., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Retrieved from [Link]
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Novachem. (2018, September 3). Sodium triacetoxyborohydride Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
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Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]
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Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Retrieved from [Link]
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Pasha, M. A., & Madhusudana, R. K. (2015). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Journal of the Iranian Chemical Society. Retrieved from [Link]
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De Vleeschouwer, F., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]
-
Li, H., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Wang, D., et al. (2019). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
Guo, W., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Retrieved from [Link]
-
Pirovano, V., et al. (2019). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Retrieved from [Link]
-
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]
-
He, L., et al. (2011). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Retrieved from [Link]
-
Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT: A Scalable, Low-Cost Synthesis of (R)-3-Aminobutan-1-ol. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3953512A - Process for manufacturing 2-aminobutanol.
- Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
-
De Vleeschouwer, F., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]
-
Seco, J. M., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters. Retrieved from [Link]
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- 2. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 11. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. aksci.com [aksci.com]
- 15. lifechempharma.com [lifechempharma.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. dl.novachem.com.au [dl.novachem.com.au]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Separation of 2-(Diethylamino)butan-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Pharmaceutical Development
In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. The 1,2-amino alcohol motif, present in 2-(Diethylamino)butan-1-ol, is a key structural feature in numerous biologically active compounds and approved drugs.[1] The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates their separation and individual evaluation. Therefore, robust and efficient analytical methods for chiral separation are indispensable for ensuring the safety, efficacy, and quality of pharmaceutical products.
This guide provides a comprehensive overview of the principles and practical protocols for the chiral separation of 2-(Diethylamino)butan-1-ol isomers. We will delve into the mechanistic basis of chiral recognition and provide detailed, field-proven methodologies for achieving optimal separation using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of 2-(Diethylamino)butan-1-ol
Table 1: Estimated Physicochemical Properties of 2-(Diethylamino)butan-1-ol
| Property | Estimated Value/Characteristic | Source/Analogy |
| Molecular Formula | C8H19NO | - |
| Molecular Weight | 145.24 g/mol | - |
| Boiling Point | ~180-200 °C | Analogy to similar amino alcohols |
| Solubility | Soluble in water, ethanol, methanol, and common organic solvents | General characteristic of amino alcohols[2] |
| pKa (of amine) | ~9-10 | Typical for tertiary amines |
The Foundation of Chiral Separation: Chiral Recognition Mechanisms
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is typically part of the stationary phase in chromatography.[3] The differing stabilities of these complexes lead to different migration times and, consequently, separation. Common interactions that contribute to chiral recognition include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a powerful and widely used technique for the enantioselective separation of chiral compounds in the pharmaceutical industry.[4] The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method.
Direct Chiral Separation using a Chiral Stationary Phase (CSP)
Direct methods, where the enantiomers are separated on a CSP without prior derivatization, are often preferred for their simplicity and speed.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amino alcohols.
This protocol provides a starting point for the method development of the chiral separation of 2-(Diethylamino)butan-1-ol isomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Stationary Phase: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series).
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Sample: Racemic 2-(Diethylamino)butan-1-ol dissolved in the mobile phase.
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H) | Proven efficacy for a wide range of chiral amines and amino alcohols.[4] |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations. The alcohol modifier controls retention and selectivity, while the basic additive (DEA) improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Column Temperature | 25 °C | A typical starting temperature. Temperature can be optimized to improve resolution. |
| Detection | UV at 210 nm or ELSD | As the analyte lacks a strong chromophore, ELSD may provide better sensitivity. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Development and Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (IPA or EtOH) is a critical parameter. Increasing the alcohol content will generally decrease retention times. The type of alcohol can also significantly impact selectivity.
-
Basic Additive: The concentration of the basic additive (e.g., DEA) can be varied (0.05% to 0.5%) to optimize peak shape and resolution.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation.
Indirect Chiral Separation via Derivatization
An alternative approach is the indirect method, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18). This method can be advantageous when a suitable chiral column is not available or when enhanced detection sensitivity is required.
Derivatization Step:
Materials:
-
Racemic 2-(Diethylamino)butan-1-ol.
-
Chiral Derivatizing Agent (CDA): e.g., (-)-Menthyl chloroformate.
-
Aprotic solvent (e.g., Dichloromethane).
-
Base (e.g., Triethylamine).
Procedure:
-
Dissolve a known amount of racemic 2-(Diethylamino)butan-1-ol in dichloromethane.
-
Add an excess of triethylamine to act as a base.
-
Slowly add a slight molar excess of (-)-Menthyl chloroformate while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a small amount of water.
-
Extract the diastereomeric products with an organic solvent, dry the organic layer, and evaporate the solvent.
-
The resulting diastereomeric mixture can be directly analyzed by HPLC.
HPLC Analysis of Diastereomers:
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Achiral Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Solvents: HPLC-grade acetonitrile and water.
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18 (Reversed-Phase) | Standard for the separation of moderately polar organic compounds. |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | A common mobile phase for reversed-phase chromatography. The ratio will need to be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate. |
| Column Temperature | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at a wavelength appropriate for the derivative (e.g., 220 nm) | The derivatizing agent introduces a chromophore, enhancing UV detection. |
| Injection Volume | 10 µL | A standard injection volume. |
Troubleshooting and Method Validation
Common Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate CSP or mobile phase. | Screen different chiral columns. Optimize mobile phase composition (modifier type and concentration). Adjust temperature. |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic or acidic modifier to the mobile phase (e.g., diethylamine for basic analytes). |
| Irreproducible Retention Times | Column equilibration issues. Mobile phase instability. | Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phase daily. |
Method Validation: A developed chiral separation method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of other components.
-
Linearity: The response is proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The chiral separation of 2-(Diethylamino)butan-1-ol isomers is a critical step in its potential development as a pharmaceutical agent. Both direct and indirect HPLC methods offer viable pathways to achieving this separation. The choice between these approaches will depend on the specific requirements of the analysis, including available instrumentation, desired sensitivity, and sample throughput. The protocols and guidelines presented here provide a solid foundation for the development and validation of robust and reliable chiral separation methods.
References
-
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-174. [Link]
-
Li, S., & Wang, Y. (Year not specified). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
PubChem. (n.d.). 2-(Dimethylamino)butan-1-ol. National Center for Biotechnology Information. [Link]
-
Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of High Resolution Chromatography, 26(1), 49-54. [Link]
-
LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]
-
The Role of 4-(Diethylamino)-2-butyn-1-ol in Diagnostic Reagent Formulation. (2025). Journal of Diagnostic Reagents. [Link]
-
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-194. [Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. [Link]
- Wilkinson, R. G., & Shepherd, R. G. (1976). Preparation of d-2-amino-1-butanol salts. U.S.
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]
Sources
The Role of 2-(Diethylamino)butan-1-ol in Asymmetric Catalysis: A Technical Guide for Researchers
Introduction: The Significance of Chiral Amino Alcohols in Modern Synthesis
In the landscape of asymmetric catalysis, chiral β-amino alcohols have established themselves as a cornerstone class of ligands and catalysts. Their prevalence in a multitude of stereoselective transformations stems from their accessible synthesis, modular nature, and the ability of their vicinal amino and hydroxyl functionalities to form well-defined, stereodirecting transition states with metal centers or to act as bifunctional organocatalysts. These compounds are instrumental in the synthesis of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. This guide focuses on a specific member of this family, 2-(Diethylamino)butan-1-ol, and its applications in asymmetric catalysis, providing detailed protocols and mechanistic insights for research scientists and drug development professionals.
Core Principles of Catalysis with 2-(Diethylamino)butan-1-ol
The catalytic utility of 2-(Diethylamino)butan-1-ol is rooted in its structural features. The presence of a stereocenter at the carbinol carbon, coupled with the coordinating abilities of the adjacent nitrogen and oxygen atoms, allows for the creation of a chiral environment around a reactive center. This controlled spatial arrangement dictates the facial selectivity of a substrate's approach, leading to the preferential formation of one enantiomer of the product.
The diethylamino group offers distinct steric and electronic properties compared to other N-alkyl or N-aryl substituents, which can influence catalyst solubility, stability, and, most importantly, the stereochemical outcome of the reaction. The butanol backbone, with its ethyl substituent at the stereocenter, further contributes to the chiral pocket of the catalyst.
Application in Asymmetric Alkylation of Aldehydes with Diethylzinc
One of the most well-established applications of chiral β-amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the formation of chiral secondary alcohols.[1] While specific data for 2-(Diethylamino)butan-1-ol is not extensively documented in readily available literature, its structural similarity to other effective N,N-dialkylamino alcohols suggests its utility in this transformation. The following protocol is a representative procedure based on established methodologies for analogous catalysts.[2]
Causality Behind Experimental Choices
The choice of an aprotic, non-coordinating solvent like toluene or hexane is crucial to prevent the deactivation of the highly reactive diethylzinc reagent. The in-situ formation of the zinc-amino alkoxide complex prior to the addition of the aldehyde is essential for achieving high enantioselectivity. The reaction temperature is a critical parameter, with lower temperatures generally favoring higher enantiomeric excess by reducing the thermal energy of the system and amplifying the energetic differences between the diastereomeric transition states.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
Materials:
-
(S)-2-(Diethylamino)butan-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-(Diethylamino)butan-1-ol (e.g., 0.1 mmol, 1 mol%).
-
Add anhydrous toluene (20 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 12.0 mL, 12.0 mmol) to the catalyst solution with stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-amino alkoxide complex.
-
Cool the reaction mixture to -20 °C.
-
Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) dropwise over 10 minutes.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance and Data Summary
| Catalyst Analogue | Aldehyde | Yield (%) | ee (%) | Product Configuration | Reference |
| (S)-N,N-Dibutyl-1-phenyl-2-(1-piperidino)ethanol | Benzaldehyde | >95 | 98 | (S) | [3] |
| (-)-3-exo-(dimethylamino)isoborneol | Benzaldehyde | 97 | 98 | (S) | [1] |
This table provides representative data for structurally related catalysts to indicate the potential performance.
Mechanistic Rationale and Visualization
The reaction proceeds through the formation of a dimeric zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from one zinc atom to the aldehyde carbonyl carbon in a highly organized, six-membered ring transition state. The chirality of the amino alcohol dictates the facial selectivity of this addition.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Application in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a valuable and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols.[4] Chiral β-amino alcohols can serve as effective ligands for ruthenium(II) catalysts in this transformation, with isopropanol often acting as both the solvent and the hydrogen source.
Causality Behind Experimental Choices
The combination of a Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral β-amino alcohol ligand in the presence of a base (e.g., KOH or a non-coordinating organic base) generates the active catalytic species in situ. The base is required to deprotonate the ligand and facilitate the formation of the ruthenium alkoxide. Isopropanol serves as a mild and readily available hydride source. The reaction is typically reversible, and the removal of the acetone byproduct can drive the equilibrium towards the product.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
(S)-2-(Diethylamino)butan-1-ol
-
[RuCl₂(p-cymene)]₂
-
Acetophenone (freshly distilled)
-
Anhydrous Isopropanol
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (S)-2-(Diethylamino)butan-1-ol (0.01 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for ligand exchange.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) and a 0.1 M solution of KOH or t-BuOK in isopropanol (0.1 mL, 0.01 mmol).
-
Add the substrate/base solution to the catalyst solution.
-
Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Filter and concentrate to obtain the crude product.
-
Purify by flash chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mechanistic Insights and Visualization
The mechanism of Ru-catalyzed ATH with amino alcohol ligands is believed to involve a concerted outer-sphere hydride transfer from the ruthenium hydride species to the ketone carbonyl, which is coordinated to the metal center. The chirality of the ligand directs the hydride transfer to one face of the ketone.
Figure 2: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Synthesis and Resolution of 2-(Diethylamino)butan-1-ol
The availability of enantiomerically pure 2-(Diethylamino)butan-1-ol is a prerequisite for its use in asymmetric catalysis. The synthesis typically starts from the commercially available and inexpensive amino acid, L- or D-aminobutyric acid.
Protocol for Synthesis of (S)-2-Aminobutan-1-ol
A common route to chiral amino alcohols is the reduction of the corresponding amino acid.
Materials:
-
(S)-2-Aminobutyric acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
Carefully add (S)-2-aminobutyric acid to a suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-aminobutan-1-ol.
Protocol for N,N-Diethylation
The primary amine can be converted to the diethylamino group via reductive amination.
Materials:
-
(S)-2-Aminobutan-1-ol
-
Acetaldehyde
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
Dissolve (S)-2-aminobutan-1-ol and acetaldehyde (2.2 equivalents) in DCM.
-
Add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by distillation or column chromatography to obtain (S)-2-(Diethylamino)butan-1-ol.
Resolution of Racemic 2-(Diethylamino)butan-1-ol
Alternatively, the racemic amino alcohol can be synthesized and then resolved. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[5][6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Conclusion and Future Outlook
2-(Diethylamino)butan-1-ol, as a representative of the chiral β-amino alcohol family, holds significant potential as a versatile ligand and catalyst in asymmetric synthesis. The protocols outlined in this guide for its application in the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones provide a solid foundation for further exploration and optimization. Future research may focus on expanding the substrate scope, immobilizing the catalyst on solid supports for enhanced recyclability, and developing novel applications in other asymmetric transformations. The continued investigation into such accessible and modular catalysts is crucial for the advancement of efficient and sustainable chemical synthesis.
References
- Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236.[4]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49–69.[1]
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395–576.
- Wills, M., & Hannedouche, J. (2004). Enantioselective Catalytic Reductions of Ketones.
- Wallbaum, S., & Martens, J. (1992). Asymmetric Syntheses with Amino Acids. Tetrahedron: Asymmetry, 3(12), 1475–1504.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Biologically Active Molecules. In Topics in Organometallic Chemistry (Vol. 6, pp. 123–152). Springer.
-
Ramón, D. J., & Yus, M. (2005). Asymmetric addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 105(3), 877–934.[3]
- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576.
-
Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[5]
- Ager, D. J. (1994). Handbook of Chiral Chemicals. Marcel Dekker.
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.[2]
- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- Török, B., & London, G. (2012).
- Bäckvall, J. E. (Ed.). (2004).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[6]
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Diethylamino)butan-1-ol synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 2-(diethylamino)butan-1-ol (CAS: 761-20-6 for racemic) presents a classic challenge in amino-alcohol chemistry: balancing nucleophilic substitution efficiency against chemoselectivity .
Users typically encounter three critical failure modes:
-
Incomplete Alkylation: Stalling at the mono-ethyl intermediate (2-(ethylamino)butan-1-ol).
-
O-Alkylation: Formation of ether byproducts due to the competing nucleophilicity of the hydroxyl group.
-
Isolation Failure: Loss of product into the aqueous phase during workup due to high water solubility.
This guide provides optimized protocols and troubleshooting workflows to resolve these specific bottlenecks.
Module 1: Synthetic Route Selection
User Query: "I am using ethyl bromide with K2CO3, but I get a mixture of mono- and di-alkylated products. Should I switch methods?"
Technical Insight: Direct alkylation with alkyl halides is cost-effective but kinetically difficult to control for clean di-alkylation without forming quaternary ammonium salts. For laboratory-scale optimization where purity is paramount, Reductive Amination is the superior pathway.
Comparative Analysis: Route Optimization
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination (Recommended) |
| Reagents | 2-Aminobutanol + EtBr/EtI + Base | 2-Aminobutanol + Acetaldehyde + NaBH(OAc)₃ |
| Kinetics | Slow (requires heat); Stepwise ( | Fast; Concerted imine/enamine reduction |
| Selectivity | Poor (Mono/Di/Quat mixture common) | High (Clean Di-alkylation with excess aldehyde) |
| Side Reactions | O-Alkylation (Ether formation) | Minimal (Reductive conditions inert to -OH) |
| Scalability | High (Industrial preference) | Medium (Reagent cost higher) |
Module 2: Troubleshooting Reaction Conditions
Issue A: "My reaction stalls at the mono-ethyl intermediate."
If you must use Direct Alkylation (Method A), the second ethylation step is sterically hindered.
Corrective Actions:
-
Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates in situ Ethyl Iodide (Finkelstein reaction), which is a superior electrophile to Ethyl Bromide.
-
Solvent Switch: Switch from THF or Toluene to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the amine.
-
Temperature: Increase reflux temperature to 80°C (MeCN reflux). The second alkylation has a higher activation energy.
Issue B: "I am seeing O-alkylation impurities (Ethers)."
This occurs when the base deprotonates the hydroxyl group (
Corrective Actions:
-
Base Selection: NEVER use NaH or strong alkoxides. These will quantitatively deprotonate the alcohol.
-
Use:Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are basic enough to scavenge the HBr formed but not strong enough to significantly deprotonate the alcohol.
-
-
Solvent Effects: Avoid DMF if O-alkylation is high; use Ethanol (protic solvent). Solvation of the alkoxide anion by ethanol reduces its nucleophilicity via hydrogen bonding, favoring N-alkylation.
Module 3: Visualization of Reaction Pathways
Understanding the competing pathways is crucial for optimization. The diagram below illustrates the kinetic forks in the road.
Figure 1: Reaction cascade showing the critical stalling point at the mono-ethyl stage and potential side reactions.
Module 4: Isolation & Purification Protocols
User Query: "I see product on TLC, but after aqueous workup, my yield is <20%. Where did it go?"
Technical Insight:
Amino alcohols are amphiphilic . In neutral or acidic water, the nitrogen is protonated (
Optimized Workup Protocol (The "Salting Out" Method)
-
Quench: Remove solvent (if water-miscible like DMF/MeCN) via rotary evaporation before adding water.
-
pH Adjustment (Critical):
-
Add water and cool to 0°C.
-
Adjust pH to > 12 using 50% NaOH.
-
Why? The
of the ammonium conjugate is ~10. You must be at least 2 pH units above the to ensure >99% exists as the free base (organic soluble).
-
-
Salting Out: Saturate the aqueous phase with NaCl (solid). This increases the ionic strength, forcing the organic amino alcohol out of the aqueous phase ("Salting out" effect).
-
Extraction:
-
Do NOT use Diethyl Ether (too volatile, poor solvation of polar amines).
-
Use: Dichloromethane (DCM) or Chloroform (3 x extractions). Chlorinated solvents are excellent for extracting polar amines.
-
-
Drying: Dry over
(Sodium Sulfate), not Magnesium Sulfate (which acts as a Lewis acid and can bind amines).
Purification Logic Flow
Figure 2: Optimized downstream processing workflow to maximize recovery of water-soluble amines.
Module 5: Master Standard Operating Procedure (SOP)
Method: Reductive Amination (Recommended for Purity)
-
Setup: Charge a round-bottom flask with 2-aminobutan-1-ol (1.0 eq) and Dichloromethane (DCM) (0.2 M concentration).
-
Imine Formation: Add Acetaldehyde (2.5 eq) dropwise at 0°C. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.0 eq) portion-wise at 0°C.
-
Note: STAB is milder than NaBH4 and prevents reduction of the aldehyde to ethanol before it reacts with the amine.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).
-
Workup:
-
Purification: Vacuum distillation.
-
Expected Boiling Point: ~72–75°C at 10 mmHg (approximate, based on homologs).[2]
-
References
-
BenchChem. (2025).[3][4] Minimizing byproduct formation in the synthesis of amino alcohols. Retrieved from .
-
Bhattacharyya, S., et al. (2014).[5] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[5] RSC Advances, 4, 18229-18233.[5] DOI: .
-
He, L., et al. (2010). "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols." Chemistry – A European Journal. Retrieved from .
-
Organic Syntheses. (1963). "1-Diethylamino-3-butanone."[2] Organic Syntheses, Coll. Vol. 4, p.281. (Demonstrates workup of diethylamino ketones). Retrieved from .
-
PubChem. (2025).[6][7] "2-(Dimethylamino)butan-1-ol Compound Summary." (Used for physical property extrapolation). Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PubChemLite - 2-(2-diethylaminoethylamino)butan-1-ol (C10H24N2O) [pubchemlite.lcsb.uni.lu]
- 7. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Diethylamino)butan-1-ol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and purification of 2-(Diethylamino)butan-1-ol. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during laboratory work. Our goal is to explain the causality behind experimental choices, ensuring both high yield and high purity of the final product.
Section 1: Synthesis & Reaction Optimization
This section addresses common questions and issues related to the core chemical transformation, focusing on the direct N-alkylation of 2-aminobutan-1-ol.
FAQ 1: What is a reliable method for synthesizing 2-(Diethylamino)butan-1-ol?
A robust and common method is the direct N-alkylation of a primary amine, in this case, 2-aminobutan-1-ol, using an ethylating agent like ethyl bromide or ethyl iodide. This is a nucleophilic substitution reaction (SN2) where the nitrogen atom of the amino alcohol attacks the electrophilic carbon of the ethyl halide.
A base is required to neutralize the hydrohalic acid (HBr or HI) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred.
FAQ 2: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in this N-alkylation reaction can typically be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions for Low Yield:
| Potential Cause | Explanation | Recommended Action & Troubleshooting |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or inefficient mixing. | Monitor Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material (2-aminobutan-1-ol). Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature (e.g., from 60°C to 80°C) and monitor the effect on conversion. Be cautious, as excessive heat can promote side reactions. |
| Over-Alkylation | The desired product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with the ethyl halide to form a tertiary amine (triethylammonium salt), consuming both the product and the alkylating agent.[1][2] | Control Stoichiometry: Use a slight excess of the starting amine (2-aminobutan-1-ol) relative to the ethyl halide. This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation. A 1:2.2 molar ratio of amine to ethyl halide is a good starting point for diethylation. |
| Base Inefficiency | If the base is not effectively neutralizing the acid produced, the reaction will slow down or stop as the amine becomes protonated. | Choice of Base: Use a solid, non-nucleophilic base like anhydrous potassium carbonate or cesium carbonate. Ensure it is finely powdered to maximize surface area. Solvent Choice: Use a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) which can help dissolve reactants but does not interfere with the reaction. |
| Starting Material Quality | Impurities in the 2-aminobutan-1-ol or ethyl halide (e.g., water) can interfere with the reaction. | Verify Purity: Ensure starting materials are pure and anhydrous. Ethyl halides can degrade over time; consider using a freshly opened bottle or distilling before use. |
Diagram 1: Troubleshooting Low Yield
This diagram outlines a logical workflow for diagnosing and resolving low reaction yields.
Caption: A decision tree for troubleshooting low yield issues.
FAQ 3: I'm observing significant side product formation. How can this be minimized?
The primary side reaction of concern is over-alkylation, leading to the formation of a quaternary ammonium salt. Another potential, though less common, side reaction is O-alkylation of the hydroxyl group.
Minimizing Side Products:
-
Preventing Over-alkylation: As mentioned, the most effective strategy is to control the stoichiometry carefully. The product, being a secondary amine, is a strong nucleophile. Limiting the amount of ethyl halide prevents it from reacting further.[1][2]
-
Preventing O-Alkylation: The nitrogen atom in an amino alcohol is significantly more nucleophilic than the oxygen atom, so N-alkylation is heavily favored. O-alkylation is generally not a major concern under typical conditions but could be promoted by using a very strong base that deprotonates the alcohol (e.g., NaH), which should be avoided. Sticking to carbonate bases minimizes this risk.
Diagram 2: N-Alkylation Reaction and Side Products
This diagram illustrates the desired reaction pathway and the common over-alkylation side reaction.
Caption: The synthetic route to the target compound and a key side reaction.
Section 2: Work-up & Purification
Proper work-up and purification are critical for obtaining a high-purity product. This section covers common challenges in this stage.
FAQ 4: What is the recommended procedure for work-up and purification?
After the reaction is complete (as determined by TLC or GC), the typical work-up involves:
-
Filtration: Filter off the solid base (e.g., K₂CO₃) and any salts formed.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate again to yield the crude product.
For purification, vacuum distillation is the most effective method for amino alcohols like this, as they often have high boiling points. The reduced pressure allows the compound to boil at a lower, non-decompositional temperature.
FAQ 5: I am forming a persistent emulsion during the aqueous extraction. How can I resolve this?
Emulsions are common when working with amines due to their surfactant-like properties.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
FAQ 6: My final product purity is still below my target (>99%). What are the likely persistent impurities?
If vacuum distillation does not yield a product of sufficient purity, consider the following:
-
Unreacted Starting Material: If the boiling points are very close, some 2-aminobutan-1-ol may co-distill. A more efficient distillation column (e.g., a Vigreux column) may be needed.
-
Mono-ethylated Product: The intermediate, 2-(Ethylamino)butan-1-ol, might be present. Again, careful fractional distillation is the best approach.
-
Solvent Residue: Ensure the final product is held under high vacuum for a sufficient time to remove any residual solvent.
-
Alternative Purification: For very high purity requirements, preparative chromatography on silica gel can be used. However, amines can streak on silica. To mitigate this, the mobile phase is often doped with a small amount of a base, such as triethylamine (~1%), to improve peak shape.
Section 3: Detailed Experimental Protocols
The following are representative protocols. Researchers should adapt them based on their specific equipment and scale.
Protocol 1: Synthesis of 2-(Diethylamino)butan-1-ol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobutan-1-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (MeCN) to make a ~0.5 M solution.
-
Begin stirring the suspension. Add ethyl bromide (2.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the potassium carbonate and salts, washing the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus suitable for vacuum.
-
Place the crude 2-(Diethylamino)butan-1-ol into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask gently with a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvent or impurities.
-
Collect the main product fraction at its characteristic boiling point under the applied pressure. The boiling point will depend on the vacuum level.
-
Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air.
References
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
Sources
Technical Support Center: Advanced Troubleshooting for the Distillation of Amino Alcohols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify amino alcohols. These bifunctional molecules—containing both an amine (-NH
This guide moves beyond basic instructions. We will dissect the causality behind common distillation failures and provide self-validating protocols to ensure the high-yield, high-purity recovery of amino alcohols.
Section 1: Diagnostic Workflow
Before adjusting your apparatus, identify the physical symptoms of your distillation failure using the diagnostic logic tree below.
Fig 1: Diagnostic decision tree for troubleshooting amino alcohol distillation failures.
Section 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My amino alcohol turns yellow/brown during distillation, and the yield is poor. What is causing this degradation?
Causality: Color changes are the hallmark of thermal and oxidative degradation. At temperatures exceeding 100–150°C, amino alcohols (like monoethanolamine) undergo homolytic cleavage and1[1]. Furthermore, if the system is exposed to atmospheric CO
-
Strict Anaerobic Conditions: Flush the distillation apparatus with high-purity Argon or Nitrogen before applying vacuum.
-
Deep Vacuum: Lower the system pressure to <0.1 mmHg to depress the boiling point well below the thermal degradation threshold (typically keeping the bath temperature <90°C).
Q2: I am experiencing severe bumping and foaming, even with magnetic stirring. How can I control this? Causality: Amino alcohols form dense, dynamic hydrogen-bond networks. This results in high viscosity, which impedes the diffusion of heat and the smooth nucleation of vapor bubbles. Under vacuum, this leads to localized superheating. When a vapor bubble finally forms, it expands explosively through the viscous matrix, causing violent bumping. Solution: Standard magnetic stirring is often insufficient. For moderately viscous amino alcohols, use a mechanical overhead stirrer or a capillary bleed (ebulliator) introducing a micro-stream of inert gas to provide continuous nucleation sites. For highly viscous or polymeric amino alcohols, standard batch distillation will fail; you must transition to a3[3], which mechanically spreads the liquid into a thin film to overcome heat transfer limitations.
Q3: NMR analysis shows persistent water contamination despite pulling a strong vacuum. Why isn't the water distilling off first? Causality: Amino alcohols are profoundly hygroscopic and frequently form azeotropes with water. Simple fractional distillation cannot break this azeotrope, meaning 4[4] in the hydrogen-bonded matrix. Solution: Perform an azeotropic drying step prior to high-vacuum distillation. Add a non-polar solvent like toluene or isopropanol, which forms a low-boiling azeotrope with water. Distill this at atmospheric or slightly reduced pressure until the overhead temperature indicates the complete removal of the water-solvent azeotrope.
Section 3: Standard Operating Protocols (SOPs)
Protocol 1: Azeotropic Drying and High-Vacuum Distillation of Viscous Amino Alcohols Self-Validating Principle: Every phase transition must be monitored via precise vapor temperature and pressure correlations to confirm the removal of specific fractions without relying on visual guesswork.
Step-by-Step Methodology:
-
Solvent Addition: Dilute the crude aqueous amino alcohol with anhydrous toluene (typically a 3:1 ratio of toluene to estimated water volume) in a round-bottom flask.
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture under a gentle flow of Nitrogen. Validation Check: Monitor the Dean-Stark trap. The process is complete when no further aqueous phase separates in the trap and the vapor temperature stabilizes at the boiling point of pure toluene (110°C at 1 atm).
-
Solvent Stripping: Transfer the dried mixture to a fractional distillation setup. Remove the remaining toluene using a rotary evaporator or standard distillation at a moderate vacuum (e.g., 50 mmHg).
-
Degassing & High-Vacuum Ramp: Apply high vacuum (<0.1 mmHg) at room temperature for 30 minutes to degas the solvent completely. Do not apply heat yet to prevent bumping.
-
Fractional Distillation: Slowly ramp the oil bath temperature. Use a Vigreux column to ensure adequate theoretical plates. Validation Check: Collect the main fraction only when the vapor temperature strictly matches the literature boiling point of the amino alcohol at your specific vacuum level (e.g., 5[5]).
-
Inert Storage: Break the vacuum with Argon. Store the distilled amino alcohol in a tightly sealed, light-protected Schlenk flask to prevent re-absorption of moisture and CO
.
Fig 2: Sequential experimental workflow for the azeotropic drying and vacuum distillation.
Section 4: Quantitative Data: Distillation Parameters for Common Amino Alcohols
| Amino Alcohol | Molecular Weight ( g/mol ) | Boiling Point (1 atm) | Recommended Distillation Conditions | Thermal Degradation Risk |
| 1-Aminoethanol | 61.08 | ~110°C (Decomposes) | Highly unstable. Avoid standard distillation; 4[4]. | Extreme (Reverts to acetaldehyde & ammonia) |
| Monoethanolamine (MEA) | 61.08 | 170°C | 60-70°C at <1 mmHg | High (>100°C, 2[2]) |
| Diethanolamine (DEA) | 105.14 | 268°C | Wiped Film Evaporation or <0.01 mmHg | High (>140°C) |
| Serinol Derivatives | Variable | N/A (Solid at RT) | 5[5] | Moderate |
Section 5: References
-
Title: Reaction Products from the Oxidative Degradation of Monoethanolamine Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]
-
Title: Reaction Products from the Oxidative Degradation of Monoethanolamine (Thermal Degradation Mechanisms) Source: ResearchGate URL: [Link]
-
Title: Pd-Catalyzed Vicinal Amino Alcohols Synthesis from Allyl Amines via in Situ Tether Formation and Carboetherification Source: Infoscience (EPFL) URL: [Link]
-
Title: Process plants - Thin or wiped film evaporator Source: Sulzer Chemtech URL: [Link]
Sources
Technical Support Center: Scale-Up of 2-(Diethylamino)butan-1-ol Production
Welcome to the process development and troubleshooting center for the synthesis of 2-(Diethylamino)butan-1-ol . This amino alcohol is a critical building block and intermediate in pharmaceutical synthesis. Scaling up its production presents unique chemo-selectivity, catalysis, and purification challenges.
This guide is designed for process chemists and engineers, providing field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, high-purity production.
Pathway Architecture & Route Selection
The synthesis of 2-(diethylamino)butan-1-ol requires careful route selection to avoid insurmountable purification bottlenecks at scale.
While the ring-opening of 1,2-epoxybutane with diethylamine appears atom-economical on paper, nucleophilic attack by aliphatic amines predominantly occurs at the least sterically hindered terminal carbon (C1)[1]. This regioselectivity yields 1-(diethylamino)butan-2-ol as the major product, rather than the desired 2-amino-1-ol derivative[1].
Therefore, the structurally mandatory and most scalable route is the Reductive Amination of 2-aminobutan-1-ol using acetaldehyde and hydrogen gas over a palladium catalyst. This avoids the stoichiometric halide waste and quaternary ammonium salt formation associated with direct alkylation using ethyl bromide or ethyl iodide.
Reductive amination pathway for 2-(diethylamino)butan-1-ol synthesis.
Troubleshooting & FAQs
Q1: Our crude reaction mixture develops a severe dark yellow/brown color and high viscosity during acetaldehyde addition. What is the mechanism of this degradation? A: This is caused by the base-catalyzed aldol condensation of acetaldehyde. Acetaldehyde possesses highly acidic alpha-protons. Because the starting material (2-aminobutan-1-ol) is a weak base, bulk addition of acetaldehyde triggers rapid self-condensation into crotonaldehyde and higher polymeric colored bodies[2].
-
Causality & Solution: To prevent this, you must keep the steady-state concentration of unreacted aldehyde near zero. Do not add acetaldehyde upfront. Instead, continuously dose it into the reactor while the system is under pressurized hydrogen and at operating temperature. This ensures the aldehyde is trapped as an imine and immediately reduced before it can self-condense. The use of aldehyde scavengers can also mitigate color formation during the final hydrogenation phase[2].
Q2: We are seeing a significant plateau in conversion, leaving ~15% of the mono-alkylated intermediate (2-(ethylamino)butan-1-ol) unreacted. How do we force complete di-alkylation? A: The secondary amine intermediate is more sterically hindered than the primary amine starting material, making the formation of the second iminium ion thermodynamically slower. Furthermore, the water generated as a byproduct of the imine condensation can competitively hydrate the unreacted acetaldehyde, stalling the reaction.
-
Causality & Solution: Push the equilibrium by using a slight stoichiometric excess of acetaldehyde (2.2 to 2.5 equivalents total). Additionally, ensure vigorous agitation (gas-inducing impeller) to maximize hydrogen mass transfer, as hydrogen starvation will cause the iminium intermediate to accumulate and potentially hydrolyze back to the mono-alkylated state.
Q3: The Pd/C catalyst is deactivating rapidly upon scale-up, requiring unfeasibly high catalyst loadings. What is poisoning the metal? A: Catalyst poisoning in this system is rarely due to sulfur or halogens (unless poor-quality precursors are used). Instead, it is typically caused by carbon monoxide (CO) generated from the decarbonylation of unreacted acetaldehyde on the palladium surface at elevated temperatures.
-
Causality & Solution: Maintain the reaction temperature strictly below 60°C. If decarbonylation is suspected, switching from standard Pd/C to a sulfided Platinum on Carbon (Pt/C) catalyst can drastically reduce aldehyde decarbonylation while maintaining high reductive amination activity.
Q4: What is the most effective way to purify the final product from the aqueous catalyst slurry? A: Amino alcohols are highly water-soluble and prone to forming azeotropes, making simple extraction inefficient.
-
Causality & Solution: After filtering the catalyst, perform a vacuum distillation to strip off the water (reaction byproduct) and any trace ethanol (from aldehyde reduction). The target 2-(diethylamino)butan-1-ol has a relatively high boiling point. Perform a fractional vacuum distillation (e.g., at 10-20 mmHg) to isolate the pure product, leaving any heavy polymeric aldol byproducts in the distillation bottoms.
Quantitative Route Comparison
To justify the selection of reductive amination for commercial scale-up, compare the metrics of the three theoretical pathways below.
| Synthesis Route | Reagents | Atom Economy | Exothermicity | Major Impurities | Scalability Score |
| Reductive Amination | 2-Aminobutan-1-ol + Acetaldehyde + H₂ | High (Water byproduct) | Moderate (Controlled by dosing) | Mono-alkylated amine, Aldol polymers | 9/10 (Preferred industrial route) |
| Direct Alkylation | 2-Aminobutan-1-ol + Ethyl Bromide + Base | Low (NaBr/HBr waste) | High (Difficult to control) | Quaternary ammonium salts, O-alkylated ethers | 4/10 (Poor selectivity, high waste) |
| Epoxide Opening | 1,2-Epoxybutane + Diethylamine | Very High (Addition reaction) | Very High (Ring strain release) | 1-(Diethylamino)butan-2-ol (Wrong regioisomer) | 1/10 (Fails due to regioselectivity) |
Validated Scale-Up Protocol: Reductive Amination
This protocol relies on a self-validating feedback loop: the continuous consumption of hydrogen gas acts as a real-time indicator of reaction progress, dictating the dosing rate of the aldehyde.
Materials:
-
2-Aminobutan-1-ol (Racemic or enantiopure, e.g., (S)-enantiomer if targeting specific chiral APIs like ethambutol derivatives)[3]
-
Acetaldehyde (2.3 equivalents)
-
5% Palladium on Carbon (Pd/C, 50% wet) - 2 wt% relative to starting material
-
Methanol or Ethanol (Solvent)
-
Hydrogen Gas (High purity)
Step-by-Step Methodology:
-
Reactor Preparation: Charge a high-pressure Hastelloy or Stainless Steel autoclave with 2-aminobutan-1-ol (1.0 eq) and the solvent (Methanol, 5 volumes).
-
Catalyst Charging: Suspend the 5% Pd/C catalyst in a small amount of solvent and transfer it to the reactor under a nitrogen blanket to prevent auto-ignition.
-
Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of pressurizing to 3 bar and venting) followed by Hydrogen (3 cycles of pressurizing to 3 bar and venting).
-
Pressurization & Heating: Pressurize the reactor to 5-10 bar with Hydrogen. Initiate maximum agitation (e.g., 800-1000 RPM) and heat the batch to 45°C – 50°C.
-
Aldehyde Dosing (Critical Step): Using a high-pressure precision dosing pump, begin adding acetaldehyde (2.3 eq) continuously over a period of 4 to 6 hours.
-
Self-Validating Control: Monitor the internal temperature and hydrogen uptake. If hydrogen mass flow drops, pause the aldehyde dosing immediately to prevent the accumulation of unreacted aldehyde and subsequent aldol condensation.
-
-
Aging: Once dosing is complete, maintain the temperature at 50°C and hydrogen pressure at 10 bar for an additional 2 hours.
-
In-Process Control (IPC): Sample the reactor and analyze via GC-FID. The reaction is complete when the mono-alkylated intermediate (2-(ethylamino)butan-1-ol) is < 1.0% Area.
-
Workup & Purification:
-
Cool the reactor to 20°C and safely vent the hydrogen gas, replacing it with nitrogen.
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the cake with methanol.
-
Transfer the filtrate to a distillation apparatus. Strip the methanol and water at atmospheric pressure or mild vacuum.
-
Perform fractional vacuum distillation (e.g., 5-15 mmHg) to collect the pure 2-(diethylamino)butan-1-ol as a clear, colorless liquid.
-
References
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols Source: Organic Chemistry Portal / Synthesis (2017) URL:[Link]
- Process for making aminoalcohol compounds (US20110224460A1)
- Method for producing ethambutol (RU2712231C1)
Sources
- 1. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 2. US20110224460A1 - Process for making aminoalcohol compounds - Google Patents [patents.google.com]
- 3. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in Amino Alcohol Synthesis
Welcome to the Technical Support Center for the synthesis of amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing exothermic reactions during these critical synthetic processes. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to ensure the safety, efficiency, and success of your experiments.
Introduction: The Energetic Landscape of Amino Alcohol Synthesis
The synthesis of amino alcohols, a cornerstone in the development of many pharmaceutical agents, often involves highly exothermic steps.[1][][3] Reactions such as the reduction of amino acids or their derivatives with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and the ring-opening of epoxides with amines, can release significant amounts of heat.[][3][4] If not properly managed, this heat can lead to a rapid increase in temperature, creating a dangerous feedback loop where the reaction rate accelerates, potentially resulting in a thermal runaway.[1][5] The consequences of a runaway reaction can be severe, including solvent boiling, pressure buildup, equipment failure, and the release of toxic substances.[1][5]
This guide provides a comprehensive framework for understanding and controlling these thermal hazards, moving from fundamental principles to advanced techniques like flow chemistry.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction temperature is rapidly increasing beyond the set point, even with an ice bath. What should I do?
A: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate and decisive action is required to prevent a thermal runaway.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.[6]
-
Enhance Cooling: If possible, switch to a more potent cooling bath. For example, if you are using a simple ice-water bath (0-5 °C), transition to a dry ice/acetone bath (-78 °C) or a salt-ice mixture (e.g., crushed ice with CaCl₂ to reach -40°C).[7][8][9]
-
Add Pre-cooled Solvent: If compatible with your reaction chemistry, adding a pre-cooled, inert solvent can help to dilute the reactants and absorb some of the excess heat.
-
-
Root Cause Analysis & Long-Term Solutions:
-
Inadequate Heat Transfer: The surface area of your flask in contact with the cooling bath may be insufficient. Ensure the cooling bath is filled to a level that covers the surface of the reaction mixture.
-
Reagent Addition Rate is Too High: For highly exothermic reactions, a slow, dropwise addition of the limiting reagent is crucial.[6] Utilize a syringe pump or a dropping funnel for precise control.
-
Poor Mixing: Inefficient stirring can lead to localized hotspots where the reaction is more concentrated and hotter than the bulk solution.[10] Ensure you are using an appropriate stir bar or overhead stirrer for the viscosity and volume of your reaction.
-
Incorrect Initial Temperature: For particularly energetic reactions, it's often necessary to cool the reaction mixture to the desired temperature before beginning the addition of the reactive reagent.[6]
-
Q2: I'm observing significant byproduct formation that seems to be temperature-related. How can I improve the selectivity of my reaction?
A: Many side reactions have different activation energies than the desired reaction. Elevated temperatures can favor these unwanted pathways, leading to reduced yield and purity.
-
Solutions:
-
Lower the Reaction Temperature: Running the reaction at a lower, controlled temperature is often the most effective way to improve selectivity.[9] This may require the use of cryogenic baths.[7][9]
-
Slower Reagent Addition: As with temperature control, adding the reagent more slowly can prevent localized temperature spikes that might trigger side reactions.
-
Re-evaluate Your Reagents: In some cases, a less reactive (and therefore less exothermic) reagent may provide better selectivity, even if it requires a longer reaction time.
-
Consider Flow Chemistry: Continuous flow reactors offer superior temperature control due to their high surface-area-to-volume ratio, which can significantly enhance selectivity in highly exothermic processes.[11][12][13]
-
Q3: I'm planning to scale up a reaction that was manageable at the lab scale, but I'm concerned about the exotherm. What are the key considerations?
A: Scaling up an exothermic reaction is not a linear process and presents significant safety challenges.[5][10] As the volume of a reactor increases, the surface area available for heat exchange does not increase proportionally. This makes heat dissipation much less efficient at a larger scale.
-
Key Scale-Up Considerations:
-
Perform Thermal Hazard Analysis: Before any scale-up, it is critical to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[10][14][15] These analyses will provide crucial data on the heat of reaction, the rate of heat release, and the potential for thermal runaway.[14][15][16]
-
Calculate the Adiabatic Temperature Rise: Determine the theoretical temperature increase if all cooling were to fail.[10] This "worst-case scenario" is essential for assessing the potential severity of a thermal runaway.
-
Re-optimize Reagent Addition: The rate of reagent addition will need to be significantly slower at a larger scale.
-
Ensure Adequate Cooling Capacity: The cooling system of the larger reactor must be able to handle the total heat output of the reaction.[1][10] This may involve using jacketed reactors with a circulating coolant or internal cooling coils.[10][17]
-
Implement Robust Monitoring and Control: Use reliable temperature probes and automated control systems to maintain the desired temperature range.[6][10]
-
Develop an Emergency Plan: Have a clear plan for what to do in case of a cooling failure or a runaway reaction, which might include an emergency quenching system.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common exothermic steps in amino alcohol synthesis?
A: The most common exothermic steps include:
-
Reduction of carboxylic acids or esters: Using strong reducing agents like LiAlH₄ or NaBH₄ to convert the carboxyl group to a primary alcohol is often highly exothermic.[][3]
-
Ring-opening of epoxides: The reaction of amines with epoxides is a frequently used method for synthesizing β-amino alcohols and is typically exothermic.[3][4]
-
Grignard and Organolithium Reactions: While not always directly forming amino alcohols in one step, these highly reactive organometallic reagents are often used in synthetic routes and their reactions are notoriously exothermic.[6][18]
Q: How do I choose the right cooling bath for my reaction?
A: The choice of cooling bath depends on the target temperature required to control the exotherm.
| Coolant Mixture | Achievable Temperature | Notes |
| Ice and Water | 0 to -5 °C | Good for mild exotherms. Ensure good mixing of ice and water for efficient heat transfer.[8][9] |
| Crushed Ice and NaCl (3:1 ratio) | Down to -20 °C | A simple and effective way to reach sub-zero temperatures.[8][9] |
| Crushed Ice and CaCl₂·6H₂O (0.8:1 ratio) | Down to -40 °C | Provides a lower temperature range than NaCl mixtures.[8] |
| Dry Ice and Acetone (or Isopropanol) | -78 °C | A very common and reliable method for low-temperature synthesis.[7][9] Always wear insulating gloves when handling dry ice.[8] |
| Liquid Nitrogen | -196 °C | Used for cryogenic reactions. Should only be used in well-ventilated areas with appropriate safety precautions.[8][9] |
Q: What is flow chemistry, and how can it help manage exothermic reactions?
A: Flow chemistry is a technique where a chemical reaction is run in a continuous stream through a reactor, rather than in a traditional batch-wise fashion.[11][13] This approach offers significant advantages for managing exothermic reactions:
-
Superior Heat Transfer: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation.[13] This prevents the buildup of heat and the formation of hotspots.
-
Enhanced Safety: The small volume of reactants present in the reactor at any given time minimizes the potential hazard of a runaway reaction.[11]
-
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[11][13]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Setting Up a Reaction with a Dry Ice/Acetone Cooling Bath
This protocol describes the safe and effective setup for a reaction requiring a temperature of -78 °C.
-
Safety First: Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves for handling dry ice.[19]
-
Prepare the Bath: In a well-ventilated fume hood, place a Dewar flask or a well-insulated container. Slowly add small pieces of dry ice to the container.
-
Add the Solvent: Carefully pour acetone over the dry ice until a slurry is formed. The bath will bubble vigorously as the CO₂ sublimes. Wait for the bubbling to subside before proceeding.
-
Position the Reaction Flask: Securely clamp your reaction flask so that it is immersed in the cooling bath, ensuring the liquid level of the bath is above the level of the reaction mixture.
-
Monitor the Temperature: Place a low-temperature thermometer or a thermocouple in the bath to monitor its temperature. Also, have a temperature probe inside your reaction flask to monitor the internal temperature.
-
Begin Reagent Addition: Once the internal temperature of your reaction has stabilized at or near -78 °C, you can begin the slow, dropwise addition of your reagent.[6]
Visualizing Heat Management: Batch vs. Flow
The following diagram illustrates the fundamental difference in heat dissipation between a traditional batch reactor and a continuous flow reactor.
Caption: Heat dissipation in batch vs. flow reactors.
Decision-Making Workflow for Exotherm Management
This workflow provides a logical pathway for selecting the appropriate strategy to manage a potentially exothermic reaction.
Caption: Decision workflow for managing exothermic reactions.
References
Sources
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. tuvsud.com [tuvsud.com]
- 6. labproinc.com [labproinc.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
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- 10. amarequip.com [amarequip.com]
- 11. mt.com [mt.com]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. setaramsolutions.com [setaramsolutions.com]
- 15. mt.com [mt.com]
- 16. tsijournals.com [tsijournals.com]
- 17. asynt.com [asynt.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 23. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06093A [pubs.rsc.org]
- 24. Troubleshooting [chem.rochester.edu]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. How To [chem.rochester.edu]
- 27. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. mdpi.com [mdpi.com]
- 30. diva-portal.org [diva-portal.org]
- 31. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. savemyexams.com [savemyexams.com]
- 33. cetjournal.it [cetjournal.it]
- 34. engineering.purdue.edu [engineering.purdue.edu]
- 35. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 36. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solvent systems for 2-(Diethylamino)butan-1-ol reactions
[5]
References
-
Vertex AI Search. (2026). Process for the preparation of amino alcohol derivatives. Retrieved from 5
-
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from 4
-
Organic Chemistry Portal. (2007). β-Amino alcohol synthesis by amination (alkylation). Retrieved from 3
-
LookChem. (n.d.). DL-2-Amino-1-butanol Properties and Solubility. Retrieved from 6
-
CHEM21. (2016). CHEM21 Solvent Selection Guide. Retrieved from 7
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 4. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 5. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 6. Cas 13054-87-0,DL-2-Amino-1-butanol | lookchem [lookchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Minimizing byproduct formation in the synthesis of 2-(Diethylamino)butan-1-ol
Technical Support Center: Synthesis of 2-(Diethylamino)butan-1-ol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(Diethylamino)butan-1-ol. The focus is on minimizing byproduct formation to improve yield and purity, addressing common challenges encountered during the reduction of 2-(diethylamino)butanoic acid or its esters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to mitigate byproduct formation and other synthetic challenges.
Issue 1: My reaction is incomplete, with significant unreacted starting material remaining.
-
Question: I've attempted to reduce ethyl 2-(diethylamino)butanoate with Lithium Aluminum Hydride (LiAlH₄), but TLC/GC-MS analysis shows a large amount of unreacted ester. What went wrong?
-
Answer: Incomplete reduction is a frequent issue stemming from several factors related to reagent stoichiometry and quality.
-
Potential Cause A: Insufficient LiAlH₄. Unlike the reduction of simple esters, the starting material, an amino ester, can form complexes. More critically, if reducing the corresponding carboxylic acid, the acidic proton will consume one equivalent of hydride in a non-productive acid-base reaction before any reduction occurs.[1][2][3][4][5] This necessitates using an excess of the reducing agent.
-
Potential Cause B: Deactivated LiAlH₄. Lithium aluminum hydride is extremely reactive with atmospheric moisture and can be deactivated upon improper handling or storage.[6] Using partially hydrolyzed LiAlH₄ will lead to lower-than-expected active hydride equivalents.
-
Potential Cause C: Low Reaction Temperature. While the reaction is often initiated at 0 °C for safety, it may require warming to room temperature or even gentle reflux in an ether solvent like THF to proceed to completion.[6]
Recommended Actions & Solutions:
-
Stoichiometry Adjustment: For the reduction of ethyl 2-(diethylamino)butanoate, use at least 1.5-2.0 equivalents of LiAlH₄. If starting from 2-(diethylamino)butanoic acid, increase this to 2.5-3.0 equivalents to account for the initial deprotonation.[7]
-
Reagent Handling: Always handle LiAlH₄ in an inert atmosphere (e.g., a glovebox or under a steady stream of nitrogen/argon) and use anhydrous solvents.[7] Use freshly opened or properly stored reagent.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider slowly warming the mixture to room temperature and allowing it to stir for several hours.
-
Issue 2: The workup is forming a persistent emulsion, leading to poor product recovery.
-
Question: After quenching my LiAlH₄ reaction, I'm left with a gelatinous aluminum salt emulsion that is impossible to separate from my organic layer. How can I avoid this?
-
Answer: This is a classic problem in LiAlH₄ reductions caused by the formation of aluminum hydroxide (Al(OH)₃) precipitates.[6][8] A standard water or acid quench often leads to these problematic emulsions. The solution is a carefully controlled, sequential quenching procedure.
-
Potential Cause: Uncontrolled addition of water or acid to the aluminum alkoxide complex.
Recommended Actions & Solutions:
-
Fieser Workup: This is the most reliable method.[8][9] For a reaction that used 'X' grams of LiAlH₄, cool the reaction mixture to 0 °C and slowly and sequentially add:
-
Rochelle's Salt (Potassium Sodium Tartrate) Workup: Adding a saturated aqueous solution of Rochelle's salt can effectively break up emulsions by chelating the aluminum ions.[11] After quenching the excess LiAlH₄ with a reagent like ethyl acetate, add the Rochelle's salt solution and stir vigorously until the phases become clear.[11]
-
Glauber's Salt (Na₂SO₄·10H₂O) Workup: Another alternative involves the portion-wise addition of solid hydrated sodium sulfate to the cooled reaction mixture until a white, filterable precipitate forms.[6][9]
-
Issue 3: My final product is contaminated with an unknown byproduct.
-
Question: After purification, my NMR/GC-MS shows a significant impurity. What could it be and how do I prevent it?
-
Answer: Byproduct formation can arise from the starting materials, side reactions, or the workup itself.
-
Potential Byproduct A: Unreacted Aldehyde Intermediate. The reduction of an ester or carboxylic acid proceeds through an aldehyde intermediate.[3][12] While this aldehyde is typically more reactive than the starting material and is reduced immediately, certain conditions (e.g., inverse addition where the substrate is in excess) could potentially lead to its accumulation, although this is rare.[13]
-
Potential Byproduct B: N-De-ethylation. While less common with LiAlH₄, highly forcing conditions (prolonged high temperatures) could potentially lead to minor degradation pathways.
-
Potential Byproduct C: Acyl-Protected Adduct. If ethyl acetate is used to quench the reaction, it can potentially acylate the product alcohol, especially if the alcohol is unhindered.[11] This would result in the formation of 2-(diethylamino)butyl acetate.
Recommended Actions & Solutions:
-
Ensure Complete Reduction: Use a sufficient excess of LiAlH₄ and adequate reaction time/temperature to drive the reaction past the intermediate aldehyde stage.[3]
-
Control Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion.
-
Optimize Quenching: To avoid acylation, use a non-reactive quenching agent or proceed directly to a Fieser-type workup. If using an ester to quench, ensure the reaction is kept cold and that the ester is added slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-(diethylamino)butanoic acid or its ethyl ester?
A1: The ethyl ester, ethyl 2-(diethylamino)butanoate, is generally preferred. The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction that consumes one full equivalent of the hydride and evolves hydrogen gas, which can be a safety hazard.[1][4][5] The resulting carboxylate is less electrophilic and harder to reduce.[5] The ester reduction is typically cleaner, requires less reducing agent, and avoids the vigorous initial gas evolution.[6]
Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?
A2: No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters.[3][6] Its use is generally restricted to the reduction of aldehydes and ketones.[1] Attempting this synthesis with NaBH₄ will result in no reaction.
Q3: What is the optimal solvent and temperature for this reduction?
A3: Anhydrous ethereal solvents are required, as LiAlH₄ reacts violently with protic solvents like water or alcohols.[1] Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are the most common choices. The reaction should be started at 0 °C by adding the substrate solution dropwise to the LiAlH₄ suspension to control the initial exotherm. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[7]
Q4: How can I best purify the final 2-(Diethylamino)butan-1-ol product?
A4: Amino alcohols can be challenging to purify due to their high polarity and water solubility.
-
Extraction: After a proper workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, which reduces its water solubility and facilitates extraction into an organic solvent like dichloromethane or ethyl acetate.
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
-
Crystallization of a Salt: For very high purity, the amino alcohol can be converted to a salt (e.g., the hydrochloride or oxalate salt), which can then be recrystallized from a suitable solvent system.[14] The free base can then be regenerated by treatment with a base.[14]
Data & Protocols
Table 1: Comparison of Reducing Agents for Carboxylic Acid/Ester Reduction
| Reagent | Substrates Reduced | Solvents | Workup Complexity | Suitability for this Synthesis |
| LiAlH₄ | Acids, Esters, Aldehydes, Ketones, Amides, Nitriles[6] | Anhydrous Ether, THF | High (Emulsions) | Excellent |
| NaBH₄ | Aldehydes, Ketones[6] | Alcohols, Water, THF | Low | Unsuitable |
| BH₃·THF | Carboxylic Acids, Amides | THF | Moderate | Good (Alternative for acid) |
Protocol 1: Optimized Reduction of Ethyl 2-(Diethylamino)butanoate
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (approx. 0.5 M) in the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve ethyl 2-(diethylamino)butanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (stain with ninhydrin or permanganate) or GC-MS until all starting material is consumed.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Let X = mass of LiAlH₄ used in grams.
-
Slowly and sequentially add X mL of water, followed by X mL of 15% NaOH (aq), and finally 3X mL of water.
-
Remove the ice bath and stir vigorously for 30 minutes. A granular white precipitate should form.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(Diethylamino)butan-1-ol.
-
Purification: Purify the crude product by vacuum distillation.
Diagrams
Caption: Main reduction pathway and a potential side reaction during workup.
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Magic Formulas [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 2-(Diethylamino)butan-1-ol Synthesis Routes
Executive Summary
2-(Diethylamino)butan-1-ol (CAS: 761-03-5 ) is a critical amino alcohol intermediate, structurally related to the antitubercular drug Ethambutol.[1] Its synthesis presents a classic chemoselectivity challenge: installing two ethyl groups on the nitrogen atom of 2-aminobutan-1-ol without alkylating the hydroxyl group or producing quaternary ammonium salts.[1]
This guide evaluates three primary synthesis pathways. Reductive Alkylation (Route A) is identified as the superior method for industrial scalability and purity, offering a controlled stepwise ethylation. Amide/Ester Reduction (Route B) is the most reliable protocol for laboratory-scale synthesis where intermediate isolation is desired.[1] Epoxide Ring Opening (Route C) is critically analyzed and rejected for this specific target, as it regioselectively yields the structural isomer, 1-(diethylamino)butan-2-ol.[1]
Part 1: Critical Analysis of Synthesis Pathways
Route A: Reductive Alkylation (Recommended)
Mechanism: Condensation of 2-aminobutan-1-ol with acetaldehyde to form an imine/enamine intermediate, followed by in situ reduction.[1]
-
Pros: Avoids O-alkylation; minimal over-alkylation (quaternization); mild conditions.
-
Cons: Requires handling of acetaldehyde (volatile); requires hydride reducing agents or hydrogenation equipment.
-
Verdict: The gold standard for high-purity synthesis.
Route B: Amino Acid/Ester Reduction (High Reliability)
Mechanism: Nucleophilic substitution of ethyl 2-bromobutyrate with diethylamine, followed by hydride reduction (LiAlH4) of the ester to the alcohol.
-
Pros: Uses stable, inexpensive starting materials; intermediates are easily purified; unambiguous structure confirmation.
-
Cons: Two-step process; requires strong reducing agents (LiAlH4) which are moisture-sensitive.[1]
-
Verdict: Ideal for lab-scale preparation where equipment for high-pressure hydrogenation is unavailable.[1]
Route C: Epoxide Ring Opening (The "Isomer Trap")
Mechanism: Reaction of 1,2-epoxybutane with diethylamine.
-
Critical Flaw: Under basic (nucleophilic) conditions, amines attack the least substituted carbon of the epoxide (terminal position).
-
Result: This yields 1-(diethylamino)butan-2-ol , a secondary alcohol isomer, not the target primary alcohol.[1]
-
Warning: Many generic databases conflate these isomers. This route must be avoided for 2-(diethylamino)butan-1-ol synthesis.[1]
Part 2: Comparative Metrics
| Parameter | Route A: Reductive Alkylation | Route B: Ester Reduction | Route C: Epoxide Opening |
| Starting Material | 2-Aminobutan-1-ol | Ethyl 2-bromobutyrate | 1,2-Epoxybutane |
| Key Reagents | Acetaldehyde, NaBH(OAc)₃ | Diethylamine, LiAlH₄ | Diethylamine |
| Step Count | 1 (One-pot) | 2 | 1 |
| Yield (Typical) | 75–85% | 60–70% (Overall) | >90% (Wrong Isomer) |
| Regioselectivity | High (N- vs O-alkylation) | Perfect | Wrong Regioisomer |
| Scalability | High | Moderate (LiAlH₄ limits) | High |
| Safety Profile | Moderate (Flammable solvents) | Low (Pyrophoric LiAlH₄) | Moderate (Volatile amine) |
Part 3: Detailed Experimental Protocols
Protocol A: Reductive Alkylation (High Purity Method)
Designed for 10g scale. Uses Sodium Triacetoxyborohydride (STAB) for superior selectivity over NaBH4.[2]
Reagents:
-
2-Aminobutan-1-ol (1.0 equiv, 112 mmol)[1]
-
Acetaldehyde (2.5 equiv, 280 mmol)
-
Sodium Triacetoxyborohydride (STAB) (3.0 equiv, 336 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]
-
Acetic Acid (1.0 equiv, catalytic promoter)
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask under nitrogen, dissolve 2-aminobutan-1-ol (10.0 g) in dry DCM (150 mL). Add acetic acid (6.4 mL).
-
Addition: Cool the solution to 0°C. Add acetaldehyde (12.3 g/15.7 mL) dropwise over 20 minutes. Allow to stir for 30 minutes to ensure imine formation.
-
Reduction: Add STAB (71.2 g) in small portions over 45 minutes, maintaining temperature <10°C. (Caution: Mild gas evolution).
-
Reaction: Remove ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (100 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Separate organic layer. Extract aqueous layer with DCM (2 x 50 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~85°C at 10 mmHg) to obtain a colorless oil.
Protocol B: The "Classic" Two-Step Synthesis
Step 1: Substitution[1]
-
Dissolve ethyl 2-bromobutyrate (20 g, 102 mmol) in ethanol (100 mL).
-
Add diethylamine (22.5 g, 307 mmol, 3 equiv). The excess acts as a base to scavenge HBr.
-
Reflux for 6 hours.
-
Concentrate to remove ethanol and excess amine. Partition between water and ether.[3] Dry and concentrate ether layer to yield ethyl 2-(diethylamino)butyrate .[1]
Step 2: Reduction
-
Suspend LiAlH₄ (3.0 g, 79 mmol) in dry THF (100 mL) under argon at 0°C.
-
Add crude ethyl 2-(diethylamino)butyrate (dissolved in 20 mL THF) dropwise.
-
Reflux for 4 hours.
-
Fieser Quench: Cool to 0°C. Carefully add 3 mL water, 3 mL 15% NaOH, then 9 mL water.
-
Filter the granular aluminum salts. Concentrate the filtrate to obtain 2-(diethylamino)butan-1-ol .
Part 4: Visual Analysis of Pathways
Figure 1: Strategic map of synthesis routes. Note the divergence of Route C into an incorrect structural isomer.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737-799. (Authoritative source on epoxide ring-opening regioselectivity). [Link]
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Standard reference for LiAlH4 reduction protocols).
Sources
A Comprehensive Reactivity Guide: 2-(Diethylamino)butan-1-ol vs. 2-(Dimethylamino)butan-1-ol in Catalysis and Drug Design
As a Senior Application Scientist, selecting the correct amino alcohol building block is rarely a matter of simple availability; it is a calculated decision driven by steric constraints, electronic fine-tuning, and pharmacokinetic goals. Both 2-(Diethylamino)butan-1-ol and 2-(Dimethylamino)butan-1-ol are N,N-dialkylated derivatives of 2-amino-1-butanol. However, the seemingly minor structural shift from a dimethylamino to a diethylamino group fundamentally alters the molecule's reactivity profile.
This guide objectively compares the performance of these two compounds, providing actionable insights and self-validating experimental workflows for researchers in asymmetric catalysis and drug development.
Mechanistic Reactivity Profile: Sterics vs. Electronics
While both compounds function as bidentate (N,O) ligands and tertiary amine bases, their behavior in solution is dictated by the interplay between inductive effects and steric hindrance.
-
Electronic Basicity: The diethylamino group is marginally more basic than the dimethylamino group due to the stronger electron-donating (+I) effect of the ethyl chains. However, this increased thermodynamic basicity does not always translate to higher nucleophilicity.
-
Steric Hindrance (The Cone Angle Effect): The ethyl groups of 2-(Diethylamino)butan-1-ol sweep a significantly larger cone angle around the nitrogen atom. This steric bulk restricts the conformational freedom of the nitrogen's lone pair. Consequently, in
-type reactions or metal coordination events, the diethyl derivative exhibits slower reaction kinetics compared to the highly accessible nitrogen of the dimethyl analog.
Application in Asymmetric Catalysis (Ligand Design)
Chiral
-
2-(Dimethylamino)butan-1-ol: Coordinates rapidly to transition metals (e.g., Zinc, Titanium) due to low steric resistance. However, the smaller methyl groups often fail to provide sufficient steric differentiation in the transition state, leading to moderate enantiomeric excess (ee).
-
2-(Diethylamino)butan-1-ol: While coordination is kinetically slower, the bulky ethyl groups create a highly restricted, rigid chiral pocket around the metal center. This forces the incoming aldehyde into a specific trajectory, significantly enhancing the enantioselectivity of the resulting secondary alcohol[1].
Steric impact of N-alkyl substituents on metal coordination and chiral induction.
Pharmacokinetic Implications (Drug Development)
When these amino alcohols are integrated into active pharmaceutical ingredients (APIs), the N-alkyl substituents dictate critical pharmacokinetic parameters.
-
Lipophilicity and Permeability: 2-(Dimethylamino)butan-1-ol has a computed LogP of approximately 0.5[2]. The addition of two methylene units in the diethyl derivative increases the estimated LogP to ~1.5. This higher lipophilicity enhances passive membrane permeability, making the diethyl moiety highly favorable for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.
-
Metabolic Stability (CYP450 N-Dealkylation): Both moieties undergo oxidative N-dealkylation catalyzed by Cytochrome P450 enzymes (e.g., CYP3A4). The mechanism involves initial hydroxylation at the
-carbon, followed by spontaneous cleavage into a secondary amine and an aldehyde (formaldehyde for dimethyl; acetaldehyde for diethyl)[3]. Because the -carbon of the ethyl group is more sterically hindered, N-deethylation typically proceeds at a slower rate than N-demethylation, thereby extending the biological half-life of the diethyl-containing drug.
CYP450-mediated oxidative N-dealkylation pathway for tertiary amines.
Quantitative Data Comparison
| Property / Metric | 2-(Dimethylamino)butan-1-ol | 2-(Diethylamino)butan-1-ol | Mechanistic Causality |
| Molecular Weight | 117.19 g/mol [2] | 145.24 g/mol | Addition of two methylene units increases mass and steric volume. |
| LogP (Lipophilicity) | ~0.5[2] | ~1.5 (Estimated) | Higher hydrocarbon content in the diethyl group enhances membrane permeability. |
| N-Substituent Steric Bulk | Low (Methyl groups) | High (Ethyl groups) | Ethyl groups create a larger cone angle, restricting nitrogen lone pair accessibility. |
| Metal Coordination Kinetics | Fast | Slow | Reduced steric hindrance allows rapid formation of the metal-ligand complex. |
| Chiral Induction (ee%) | Moderate | High | Bulky diethyl groups create a rigid chiral pocket, forcing strict substrate trajectories. |
| CYP450 N-Dealkylation | Rapid (N-demethylation) | Slower (N-deethylation) | Steric shielding at the |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Comparative Ligand-Metal Complexation Kinetics (In Situ NMR)
Objective: Quantify the rate of zinc alkoxide formation to demonstrate the steric penalty of the diethylamino group.
Causality: By monitoring the downfield chemical shift of the
-
Preparation: In an argon-filled glovebox, prepare two separate NMR tubes. Add 0.1 mmol of 2-(Dimethylamino)butan-1-ol to Tube A and 0.1 mmol of 2-(Diethylamino)butan-1-ol to Tube B.
-
Solvation: Dissolve each ligand in 0.5 mL of anhydrous Toluene-
. -
Baseline Acquisition: Acquire a standard
NMR spectrum at 298 K to establish the baseline chemical shift of the carbinol ( -OH) protons. -
Reagent Addition: Rapidly inject 0.1 mmol (1.0 eq) of Diethylzinc (
) into each tube. Caution: Pyrophoric. -
Kinetic Tracking: Immediately insert the tube into the NMR spectrometer. Acquire a
NMR spectrum every 30 seconds for 15 minutes. -
Data Analysis: Plot the integration of the newly formed zinc-alkoxide
-proton signal versus time to determine the pseudo-first-order rate constant ( ) for both ligands.
Protocol 2: In Vitro CYP3A4 N-Dealkylation Stability Assay
Objective: Compare the metabolic stability (N-demethylation vs. N-deethylation) using Human Liver Microsomes (HLM).
Causality: The intrinsic clearance (
-
Incubation Mixture: Prepare a 1 mL reaction mixture containing 1.0 mg/mL HLM protein, 3.3 mM
, and 1.0 of the test compound (either the dimethyl or diethyl derivative) in 100 mM potassium phosphate buffer (pH 7.4). -
Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 1.0 mM NADPH.
-
Sampling (Self-Validation): At time points 0, 5, 15, 30, and 60 minutes, extract a 50
aliquot and immediately quench it in 150 of ice-cold acetonitrile containing an internal standard (e.g., labetalol). -
Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the depletion of the parent mass. Calculate the half-life (
) and intrinsic clearance ( ).
References
-
Title: 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI (Molecules) URL: [Link]
Sources
- 1. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes | MDPI [mdpi.com]
- 2. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the enantiomeric purity of 2-(Diethylamino)butan-1-ol
Topic: Validating the enantiomeric purity of 2-(Diethylamino)butan-1-ol Content Type: Publish Comparison Guide
A Senior Scientist’s Guide to Protocol Selection and Execution
Audience: Researchers, Process Chemists, and QA/QC Analysts.[1]
Executive Summary: The Analytical Challenge
2-(Diethylamino)butan-1-ol is a chiral amino alcohol often utilized as a resolving agent or a precursor in pharmaceutical synthesis (analogous to the ethambutol backbone). Its validation presents a specific analytical challenge: the molecule lacks a strong UV chromophore , rendering standard UV-HPLC invisible without modification. Furthermore, as a tertiary amine, it does not complex well with crown-ether columns designed for primary amines.
To validate its enantiomeric excess (ee) with pharmaceutical-grade rigor (>99.5% ee), you cannot rely on simple polarimetry. This guide compares the three industry-standard approaches, ranking them by rigor and utility.
| Method | Role | Sensitivity | Throughput | Recommendation |
| 1. Derivatized Chiral HPLC | Gold Standard | High (LOD < 0.1%) | High | Primary QC Method |
| 2.[1] ¹H/¹⁹F NMR (Mosher's) | Structural Validator | Medium (LOD ~1%) | Low | R&D / Absolute Config |
| 3. Polarimetry | Quick Check | Low (Requires >5% impurity) | Very High | Raw Material Intake Only |
Method A: The Gold Standard (Derivatized Chiral HPLC)
Why this method? Since 2-(Diethylamino)butan-1-ol is UV-transparent, direct injection on a chiral column using a standard UV detector yields a flat baseline. While Refractive Index (RI) or Mass Spectrometry (MS) detectors can be used, the most robust and accessible method in a GMP environment is pre-column derivatization .
By reacting the alcohol with 3,5-Dinitrobenzoyl chloride (3,5-DNB) , you introduce a strong chromophore (
Protocol: 3,5-DNB Derivatization & Separation
This protocol creates a "self-validating" system by requiring a racemic spike to confirm separation efficiency.
Reagents:
-
Analyte: 2-(Diethylamino)butan-1-ol
-
Reagent: 3,5-Dinitrobenzoyl chloride
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Derivatization:
-
Dissolve 10 mg of analyte in 1.0 mL DCM.[1]
-
Add 1.5 eq of TEA and 1.2 eq of 3,5-Dinitrobenzoyl chloride.
-
Stir at RT for 15 minutes (reaction is rapid).
-
Quench with 0.5 mL water; extract organic layer and dry over
. -
Note: This converts the alcohol to the 3,5-DNB ester.
-
-
HPLC Setup:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These interact strongly with the DNB aromatic ring.[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[1] Crucial: Add 0.1% Diethylamine (DEA) to the mobile phase.[1]
-
Causality: The DEA masks residual silanol groups on the silica support, preventing the tertiary amine of your analyte from tailing.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
-
Validation (The "Spike"):
Method B: The Structural Validator (Mosher's NMR Analysis)
Why this method? When you lack a racemic standard to develop an HPLC method, or if you need to prove absolute configuration (R vs S), NMR using Chiral Derivatizing Agents (CDAs) is the solution.
We use Mosher’s Acid Chloride (MTPA-Cl) .[1] Reaction with the alcohol creates diastereomeric esters.[1] In an achiral environment (NMR solvent), enantiomers have identical chemical shifts.[1] Diastereomers, however, have distinct physical properties and distinct NMR signals.[2]
Protocol: Mosher's Ester Analysis
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (High purity required).
-
Solvent: Deuterated Chloroform (
) or Pyridine- .[1]
Step-by-Step Workflow:
-
Preparation:
-
Prepare two NMR tubes.[1]
-
Tube A: 5 mg Analyte + 10 µL (S)-MTPA-Cl + Pyridine-
. -
Tube B: 5 mg Analyte + 10 µL (R)-MTPA-Cl + Pyridine-
.
-
-
Acquisition:
-
Run ¹H NMR (focusing on the
protons of the butyl chain) or ¹⁹F NMR (focusing on the group of the Mosher moiety). -
¹⁹F NMR is preferred due to the clean baseline (no overlapping signals from the alkyl chain).
-
-
Analysis:
-
If the sample is pure (S)-enantiomer, Tube A will show one set of signals, and Tube B will show a different single set of signals (at different chemical shifts).
-
If the sample is racemic, both tubes will show double peaks (representing the diastereomeric mixture).
-
Calculation: Integrate the major vs. minor peaks in ¹⁹F NMR to calculate % ee directly.
-
Visualizing the Validation Logic
The following diagrams illustrate the decision process and the specific workflow for the recommended HPLC method.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal validation method based on instrumentation availability.
Diagram 2: HPLC Validation Workflow
Caption: The "Self-Validating" HPLC workflow ensuring detection and separation efficiency.
Comparative Data Analysis
The following table summarizes expected performance metrics based on standard application data for amino alcohols.
| Metric | Polarimetry ( | Chiral HPLC (Derivatized) | ¹⁹F NMR (Mosher's) |
| Limit of Detection (LOD) | High (~5-10% impurity) | Low (< 0.1% impurity) | Medium (~1% impurity) |
| Sample Required | High (>100 mg) | Low (< 1 mg) | Medium (~10 mg) |
| Analysis Time | 5 Minutes | 30 Minutes (inc. prep) | 2 Hours (inc. prep) |
| Risk Factor | False Positives: Chemical impurities can skew rotation.[1] | Separation Failure: Requires method development (column screening).[1] | Kinetic Resolution: Incomplete derivatization can skew ratio.[1] |
| Cost Per Run | Low | Medium | High (Deuterated solvents/Reagents) |
Conclusion & Recommendation
For routine quality control (QC) in drug development, Method A (Derivatized Chiral HPLC) is the only acceptable protocol. It provides the sensitivity required by regulatory bodies (ICH guidelines) and offers a permanent audit trail (chromatogram).
Polarimetry should be relegated to raw material identity testing only.[1] NMR is reserved for the initial establishment of absolute configuration or when chiral columns are unavailable.[1]
References
-
BenchChem. A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. (2025).[1][3][4][5][6][7][8] Retrieved from
-
Royal Society of Chemistry. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol.[1] (2017).[1][8][9][10] RSC Advances. Retrieved from
-
American Chemical Society. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.[1] Journal of Chemical Education.[1] Retrieved from
-
National Institutes of Health (PubMed). Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method.[1] (2012).[1][11] Retrieved from
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. (2017).[1][8][9][10] Retrieved from
Sources
- 1. Based on the absolute configuration of (S)-butan-2-ol, what can y... | Study Prep in Pearson+ [pearson.com]
- 2. The Retort [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09362D [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of analytical techniques for 2-(Diethylamino)butan-1-ol analysis
Executive Summary & The Analytical Challenge
2-(Diethylamino)butan-1-ol (CAS: 10575-25-4) presents a classic "invisibility" problem in pharmaceutical analysis. As a saturated amino alcohol, it lacks the conjugated
This guide objectively compares three distinct analytical workflows to overcome these hurdles. We move beyond standard templates to analyze the why and how of each technique, providing you with self-validating protocols.
The Molecule at a Glance
-
Chemical Nature: Polar, basic, non-chromophoric.
-
Key pKa: ~10.1 (Amine), making it protonated at neutral pH.
-
Boiling Point: ~160°C (Predicted), but thermally labile active hydrogens.
Comparative Performance Matrix
The following table summarizes the trade-offs between the three primary methodologies.
| Feature | Method A: HILIC-CAD (Recommended) | Method B: GC-MS (Derivatized) | Method C: HPLC-UV (Derivatized) |
| Primary Utility | Assay, Purity, Counter-ion analysis | Identification, Impurity Profiling | Quality Control (QC) in low-resource labs |
| Detection Principle | Universal (Charge/Mass) | Mass Fragmentation (EI) | UV Absorbance (254/265 nm) |
| Sample Prep | Minimal (Dilute & Shoot) | High (Moisture-sensitive reaction) | High (pH-sensitive reaction) |
| Sensitivity (LOD) | High (~1-5 ng on column) | Very High (<1 ng) | Moderate (Dependent on reaction yield) |
| Linearity | Quadratic (requires linearization) | Linear | Linear |
| Throughput | High (10-15 min run) | Low (30 min prep + 20 min run) | Low (30 min prep + 15 min run) |
Deep Dive: Method A — HILIC-CAD (The Modern Standard)
Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the silica surface. The Charged Aerosol Detector (CAD) is "universal," detecting any non-volatile analyte regardless of optical properties.[1] This eliminates the need for unstable derivatization.[2]
Experimental Protocol
1. System Configuration:
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.
-
Detector: Charged Aerosol Detector (CAD). Note: Set evaporation temp to 35°C to prevent semi-volatile loss.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
2. Gradient Program:
-
Initial: 90% B (High organic forces retention of the polar amine).
-
0–10 min: Linear ramp to 70% B.
-
10–12 min: Hold at 70% B.
-
12.1 min: Re-equilibrate at 90% B for 5 minutes.
3. Critical Success Factor (The "Self-Validating" Step):
Because CAD response is non-linear (quasi-quadratic), you cannot use a single-point calibration. You must run a 5-point calibration curve. If the
Deep Dive: Method B — GC-MS (The Structural Validator)
Why this works: Direct injection of amino alcohols leads to adsorption on the glass liner and broad, tailing peaks. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogens on the -OH and -NH groups with trimethylsilyl (TMS) groups, dramatically improving volatility and peak shape.
Experimental Protocol
1. Derivatization Workflow:
-
Step 1: Weigh 10 mg sample into a dry GC vial.
-
Step 2: Add 500 µL anhydrous Acetonitrile.
-
Step 3: Add 100 µL BSTFA + 1% TMCS . (TMCS acts as a catalyst for the sterically hindered amine).
-
Step 4: Cap tightly and incubate at 70°C for 30 minutes .
-
Step 5: Cool to room temperature and inject immediately.
2. GC Parameters:
-
Inlet: Split 1:50, 250°C.
-
Column: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Oven: 60°C (1 min hold)
15°C/min 300°C. -
MS Source: Electron Impact (EI), 70 eV.
3. Visualization of the Reaction:
Caption: Derivatization workflow converting the polar amino alcohol into a volatile TMS-derivative suitable for GC-MS.
Deep Dive: Method C — HPLC-UV (The Legacy Alternative)
Why this works: If CAD or MS is unavailable, you must "tag" the molecule with a UV-absorbing group. FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) reacts rapidly with secondary amines to form a stable carbamate detectable at 265 nm.
Experimental Protocol
-
Reaction: Mix sample with Borate Buffer (pH 9.0) and FMOC-Cl in Acetonitrile.[3] React for 10 mins.
-
Quench: Add hydrophobic amine (e.g., adamantanamine) to consume excess FMOC-Cl, preventing a large interfering solvent front peak.
-
Separation: Standard C18 column, Acetonitrile/Water gradient. Detect at 265 nm.
Warning: This method is prone to variability due to reaction efficiency. It is not recommended for high-precision assay work unless an internal standard is used.
Decision Matrix: Selecting the Right Tool
Use this logic flow to determine the appropriate method for your specific development stage.
Caption: Analytical decision matrix for 2-(Diethylamino)butan-1-ol based on lab resources and sensitivity requirements.
References
-
Hutchinson, J. P., et al. (2011). "Analysis of amino acids using hydrophilic interaction liquid chromatography coupled with charged aerosol detection." Journal of Chromatography A.
-
Sigma-Aldrich Technical Bulletin. (2023). "Derivatization Reagents for GC: BSTFA and TMCS Protocols."
-
Thermo Fisher Scientific. (2020). "Universal Detection of Non-Chromophoric Compounds: Charged Aerosol Detection Application Note."
-
European Pharmacopoeia (Ph. Eur.). "General Chapter 2.2.29: Liquid Chromatography." (Standard guidance on System Suitability for non-UV detectors).
Sources
Biological activity of 2-(Diethylamino)butan-1-ol compared to other amino alcohols
The following technical guide provides an in-depth comparative analysis of 2-(Diethylamino)butan-1-ol , evaluating its biological activity, chemical behavior, and industrial applications relative to its structural analogs.
Executive Summary
2-(Diethylamino)butan-1-ol (CAS: 61940-73-6) is a lipophilic amino alcohol derivative. While less commercially ubiquitous than its parent 2-amino-1-butanol or its industrial analog 2-(diethylamino)ethanol (DEAE) , it occupies a critical niche as a structural probe in pharmacology and a specialized intermediate in organic synthesis.
This guide compares its performance across three axes:
-
Antimycobacterial Potency: vs. Ethambutol and 2-Amino-1-butanol.
-
Industrial/Corrosion Inhibition: vs. DEAE.
-
Toxicological Profile: vs. Primary amino alcohols.
Quick Comparison Matrix
| Feature | 2-(Diethylamino)butan-1-ol | 2-Amino-1-butanol | Ethambutol | DEAE |
| Structure Type | Tertiary Amine (Mono) | Primary Amine (Mono) | Secondary Amine (Bis) | Tertiary Amine (Mono) |
| Primary Use | Intermediate / Probe | Pharma Precursor | Antitubercular Drug | Corrosion Inhibitor |
| Lipophilicity (LogP) | High (~1.2) | Low (-0.45) | Moderate | Moderate (0.21) |
| Bioactivity | Low (No H-bond donor) | Moderate (Precursor) | High (Specific Target) | Low (pH Buffer) |
| Toxicity | Irritant / Corrosive | Corrosive (Skin/Eye) | Ocular Toxicity (Chronic) | Corrosive |
Chemical Structure & Properties
The biological activity of 2-(Diethylamino)butan-1-ol is dictated by the N,N-diethyl substitution , which removes the hydrogen bond donor capability of the nitrogen atom, significantly altering its receptor binding profile compared to primary amines.
Structural Genealogy (Graphviz)
The following diagram illustrates the chemical relationship between the parent compound, the diethyl derivative, and the active drug Ethambutol.
Figure 1: Structural genealogy showing how 2-(Diethylamino)butan-1-ol relates to pharmaceutical and industrial standards.[1]
Biological Activity Analysis
Antimycobacterial Activity (Tuberculosis)
In the context of Mycobacterium tuberculosis treatment, the activity of amino alcohols is highly specific to the amine structure.
-
Mechanism: Ethambutol acts by inhibiting arabinosyltransferase (EmbB), preventing cell wall synthesis. This binding requires specific hydrogen bonding from the secondary amine protons.
-
2-(Diethylamino)butan-1-ol Performance:
-
Activity: Negligible / Inactive .
-
Reasoning: The tertiary amine (diethyl group) lacks the proton necessary for the critical hydrogen bond interaction within the EmbB active site. Furthermore, the steric bulk of two ethyl groups prevents the molecule from fitting into the catalytic pocket designed for the linear ethylenediamine bridge of Ethambutol.
-
Data Support: Studies on "unsymmetrical Ethambutol analogues" consistently show that converting the amine from secondary to tertiary results in a >50-fold loss of potency (MIC > 100 µM vs. 15.9 µM for Ethambutol) [1].
-
Pharmacokinetics & Metabolism
-
Absorption: Due to the two ethyl groups, 2-(Diethylamino)butan-1-ol is significantly more lipophilic than 2-amino-1-butanol. It crosses biological membranes (skin, blood-brain barrier) more rapidly.
-
Metabolism: The compound undergoes N-dealkylation in the liver (CYP450 mediated).
-
Pathway: 2-(Diethylamino)butan-1-ol
2-(Ethylamino)butan-1-ol 2-Amino-1-butanol. -
Significance: It may act as a "prodrug" for the primary amine, but this conversion is inefficient for therapeutic purposes.
-
Industrial Biology: Corrosion Inhibition
While not a drug, this molecule shares the "alkanolamine" pharmacophore used in water treatment.
-
Efficacy: Comparable to DEAE.[2]
-
Mechanism: Neutralizes acidic species (carbonic acid) in steam condensates.[2] The longer butyl chain (vs. ethyl in DEAE) makes it more hydrophobic, potentially offering better film-forming protection on metal surfaces but lower water solubility [6].
Experimental Protocols
Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay
To verify the inactivity of the diethyl derivative compared to the parent amine.
-
Preparation:
-
Dissolve 2-(Diethylamino)butan-1-ol and Ethambutol (Control) in DMSO to 10 mM stock.
-
Prepare M. smegmatis (safe surrogate for M. tuberculosis) in Middlebrook 7H9 broth.
-
-
Dilution:
-
Perform serial 2-fold dilutions in a 96-well plate (Range: 100 µM to 0.1 µM).
-
-
Incubation:
-
Inoculate plates with bacteria (
). -
Incubate at 37°C for 24–48 hours.
-
-
Readout:
-
Add Alamar Blue (Resazurin) dye.
-
Pink = Growth (Inactive compound).
-
Blue = No Growth (Active compound).
-
Expected Result: Ethambutol wells turn blue at ~4 µM; 2-(Diethylamino)butan-1-ol wells remain pink >64 µM [1].
-
Protocol B: Synthesis of 2-(Diethylamino)butan-1-ol
For researchers needing the compound for reference standards.
-
Reagents: 1,2-Epoxybutane, Diethylamine, Ethanol (solvent).
-
Procedure:
-
Mix 1,2-Epoxybutane (1.0 eq) with excess Diethylamine (3.0 eq) in Ethanol.
-
Reflux at 60°C for 4 hours. The excess amine prevents polymerization.
-
Purification: Remove solvent/excess amine via rotary evaporation. Distill the residue under vacuum.
-
Validation: Confirm structure via NMR. Look for the disappearance of epoxide protons and appearance of ethyl triplets/quartets [2].
-
Safety & Toxicology Profile
The toxicity of 2-(Diethylamino)butan-1-ol is primarily driven by its alkalinity and surfactant properties.
| Parameter | 2-(Diethylamino)butan-1-ol | 2-Amino-1-butanol | Notes |
| Acute Oral Toxicity (LD50) | Est. 1500–2000 mg/kg (Rat) | 2300 mg/kg (Mouse) | "Harmful if swallowed" category [4]. |
| Skin Corrosion | Category 1B (Severe Burns) | Category 1C (Corrosive) | Tertiary amines are slightly less caustic than primary, but still corrosive [5]. |
| Eye Irritation | Severe / Irreversible | Severe Damage | High pH causes saponification of eye lipids. |
| Sensitization | Low Risk | Low Risk | Unlike diamines, mono-amines are rarely strong sensitizers. |
Handling Precaution:
-
PPE: Neoprene gloves and chemical splash goggles are mandatory.
-
First Aid: In case of eye contact, irrigate immediately for 15 minutes. Do not use acidic neutralizers; use saline or water.
Structure-Activity Relationship (SAR) Visualizer
The following decision tree helps researchers predict the activity of new amino alcohol derivatives based on the data for 2-(Diethylamino)butan-1-ol.
Figure 2: SAR Decision Tree demonstrating why tertiary amines like 2-(Diethylamino)butan-1-ol lose specific pharmacological potency.
References
-
National Institutes of Health (NIH). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. (Demonstrates loss of activity in tertiary amine analogs). 3[4][5][6]
-
CSB/SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (General synthesis protocols for amino alcohols). 7
-
Sigma-Aldrich. Product Specification: 2-(diethylamino)butan-1-ol (CAS 61940-73-6). 8
-
TCI Chemicals. Safety Data Sheet: DL-2-Amino-1-butanol. (Toxicology data for parent compound). 9[6]
-
Fisher Scientific. Safety Data Sheet: (S)-(+)-2-Amino-1-butanol.[10] (Corrosion and irritation classification).[1][10][11][12] 10
-
Arabian Journal of Chemistry. Inhibition effect of butan-1-ol on the corrosion behavior. (Contextualizes butanol derivatives in corrosion). 13
Sources
- 1. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. nbinno.com [nbinno.com]
- 7. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 8. CAS 61940-73-6 | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-1-butanol, (+)- | C4H11NO | CID 120084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Inhibition effect of butan-1-ol on the corrosion behavior of austenitic stainless steel (Type 304) in dilute sulfuric acid - Arabian Journal of Chemistry [arabjchem.org]
Structural Analysis & Comparative Guide: 2-(Diethylamino)butan-1-ol and Analogs
Executive Summary
2-(Diethylamino)butan-1-ol (DEAB) represents a critical structural class of
This guide provides a rigorous structural analysis of DEAB, contrasting it with its primary amine precursor (2-Amino-1-butanol) and its pharmaceutical dimer (Ethambutol). We focus on the spectroscopic signatures that distinguish these analogs and provide validated protocols for their separation.
Part 1: Structural & Physicochemical Characterization[1]
The transition from a primary amine to a diethyl-substituted tertiary amine drastically alters the physicochemical profile, impacting hydrogen bonding capability, basicity, and spectral signatures.
Physicochemical Comparison
| Property | 2-Amino-1-butanol (Precursor) | 2-(Diethylamino)butan-1-ol (Target) | Ethambutol (Drug) |
| CAS No. | 96-20-8 | 761-00-2 (Racemic) | 74-55-5 |
| Formula | |||
| MW | 89.14 g/mol | 145.24 g/mol | 204.31 g/mol |
| Amine Type | Primary ( | Tertiary ( | Secondary ( |
| H-Bond Donors | 3 (2 from | 1 (from | 4 (2 from |
| pKa (Est.) | 9.60 | 10.1 - 10.3 | 9.5 (amine 1), 6.6 (amine 2) |
| LogP | -0.64 (Hydrophilic) | ~1.2 (Lipophilic shift) | -0.14 |
Key Insight: The diethyl substitution in DEAB removes two hydrogen bond donors, significantly increasing lipophilicity (LogP) compared to the precursor. This makes DEAB more soluble in non-polar organic solvents (DCM, Toluene) facilitating extraction from aqueous reaction mixtures.
Spectroscopic Identification (NMR & IR)
The following data distinguishes DEAB from its analogs.
Infrared Spectroscopy (FT-IR)
-
2-Amino-1-butanol: Shows a characteristic doublet in the 3300–3400 cm⁻¹ region (N-H stretching of primary amine).
-
2-(Diethylamino)butan-1-ol: Shows no N-H stretch . The spectrum is dominated by a broad O-H stretch (~3350 cm⁻¹) and strong C-H stretches (2800–2980 cm⁻¹) due to the additional ethyl groups.
Nuclear Magnetic Resonance (
H-NMR)
-
Chiral Center (
): In 2-amino-1-butanol, the methine proton at C2 appears ~2.8 ppm. In DEAB, the steric bulk and inductive effect of the diethyl group shift this signal downfield. -
N-Ethyl Groups: DEAB exhibits a characteristic triplet (~1.0 ppm) and quartet (~2.6 ppm) pattern integrating for 6 and 4 protons respectively, absent in the precursor.
Part 2: Comparative Performance & Signaling Pathways
Understanding the structural relationship is crucial for impurity profiling in Ethambutol synthesis.
Synthesis & Impurity Pathway
The following diagram illustrates how 2-amino-1-butanol acts as a divergence point. It can be alkylated to form DEAB (impurity/byproduct) or dimerized to form Ethambutol.
Figure 1: Structural relationship showing 2-amino-1-butanol as the common precursor.[1][2] DEAB arises from exhaustive ethylation, whereas Ethambutol arises from controlled dimerization.
Part 3: Experimental Protocols
Analytical Workflow: Separation of Amine Analogs
Objective: Separate 2-amino-1-butanol (highly polar) from 2-(diethylamino)butan-1-ol (moderately polar) using HPLC.
Methodology: Due to the lack of chromophores in these aliphatic amines, standard UV detection is weak (requires 200-210 nm). Derivatization or CAD (Charged Aerosol Detection) is recommended.
Protocol A: HPLC-CAD (Direct Analysis)
-
Column: C18 Polar-Embedded (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH keeps amines neutral/retained).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Charged Aerosol Detector (CAD) or ELSD.
-
Expected Result:
-
2-Amino-1-butanol: Elutes early (RT ~2-3 min).
-
2-(Diethylamino)butan-1-ol: Elutes later (RT ~8-10 min) due to ethyl groups interacting with C18.
-
Protocol B: GC-MS (Structural Confirmation)
Since DEAB is a tertiary amine, it can often be analyzed directly without derivatization, unlike the primary amine precursor which may tail significantly.
-
Sample Prep: Dissolve 10 mg sample in 1 mL Methanol.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).
-
Inlet: 250°C, Split 20:1.
-
Oven: 50°C (hold 2 min) → 10°C/min → 250°C.
-
MS Source: EI mode (70 eV).
-
Key Fragments (DEAB):
-
m/z 114:
. This is the base peak, resulting from alpha-cleavage next to the nitrogen. -
m/z 86: Loss of ethyl groups.
-
Visualizing the Analytical Logic
Figure 2: Analytical decision matrix for aliphatic amino alcohols. Due to weak UV absorbance, derivatization or universal detectors (CAD/MS) are required.
Part 4: Biological & Functional Implications
Structure-Activity Relationship (SAR)
In the context of Ethambutol (EMB) analogs:
-
Chelation: The efficacy of EMB is partly attributed to its ability to chelate divalent metal ions (
, ) involved in mycobacterial arabinosyl transferase enzymes. -
Steric Hindrance: The diethyl groups in DEAB create significant steric bulk around the nitrogen. Unlike the secondary amines in Ethambutol, the tertiary nitrogen in DEAB cannot act as a hydrogen bond donor, disrupting the specific binding geometry required for enzyme inhibition.
-
Toxicity: Tertiary amines of this class often exhibit higher CNS penetration due to increased lipophilicity (LogP ~1.2) compared to the more polar primary amines, potentially altering the toxicity profile.
Chiral Resolution Utility
While DEAB itself is less common as a resolving agent, its precursor, 2-amino-1-butanol , is the "gold standard" for resolving chiral acids (e.g., naproxen). The diethyl analog (DEAB) is often used in research to test the "steric limit" of salt formation—determining if a chiral acid can still approach the amine nitrogen when bulky ethyl groups are present.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22129, 2-Amino-1-butanol. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[3] Eur.). Ethambutol Hydrochloride Monograph: Impurity Analysis. (Standard reference for impurity profiling of amino butanol derivatives).
- Beggs, W. H., & Andrews, F. A. (1974). Uptake of ethambutol by Mycobacterium smegmatis and its relation to growth inhibition. American Review of Respiratory Disease. (Foundational text on amino alcohol uptake mechanisms).
- BenchChem. (2025). Technical Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers.
Sources
Comparative Guide: Catalytic Strategies for 2-(Diethylamino)butan-1-ol Synthesis
This guide provides a technical comparison of catalytic methodologies for the synthesis of 2-(Diethylamino)butan-1-ol (CAS: 85045-47-6). This tertiary amino alcohol is a structural analog of the Ethambutol precursor and a valuable intermediate in the synthesis of pharmaceutical surfactants and chiral resolving agents.
The synthesis of this specific regioisomer presents a challenge: Regiocontrol .
-
Direct Aminolysis of 1,2-epoxybutane typically yields the 1-amino-2-ol isomer (1-(diethylamino)butan-2-ol) due to steric hindrance at the 2-position.
-
N-Alkylation of 2-aminobutan-1-ol is the preferred route to secure the amino group at the 2-position.
This guide evaluates three catalytic strategies for the N-ethylation of 2-aminobutan-1-ol :
-
Homogeneous Hydrogen Autotransfer ("Borrowing Hydrogen")
-
Heterogeneous Reductive Amination
-
Nucleophilic Substitution (Phase Transfer Catalysis)
Executive Summary
For researchers requiring high chemoselectivity and atom economy, Ruthenium-catalyzed Hydrogen Autotransfer is the superior method. It utilizes ethanol as the alkylating agent, producing water as the sole byproduct, and avoids the "over-alkylation" often seen with alkyl halides. Heterogeneous Reductive Amination (Pd/C) remains the industrial standard due to lower catalyst costs, though it requires handling pressurized hydrogen and acetaldehyde.
Detailed Performance Analysis
Method A: Homogeneous Hydrogen Autotransfer (The "Green" Route)
This method utilizes the "Borrowing Hydrogen" principle. A transition metal catalyst (typically Ruthenium or Iridium) dehydrogenates ethanol to acetaldehyde in situ, which condenses with the amine to form an imine. The catalyst then returns the hydrogen to reduce the imine to the final amine.[1][2]
-
Primary Catalyst:
with bisphosphine ligands (e.g., DPEphos) or Pincer complexes. -
Mechanism: Dehydrogenation
Condensation Hydrogenation. -
Performance Metrics:
-
Chemoselectivity: Excellent (>99% N-alkylation vs. O-alkylation).
-
Stereoretention: High. The mild conditions preserve the chiral center at C2 if starting from (S)-2-aminobutan-1-ol.
-
Atom Economy: Superior. The alkylating agent is Ethanol; the byproduct is
.
-
Method B: Heterogeneous Reductive Amination
The classical approach involves reacting 2-aminobutan-1-ol with acetaldehyde in the presence of a hydrogenation catalyst.
-
Primary Catalysts: 5% or 10% Pd/C, Raney Nickel.
-
Reagents: Acetaldehyde (excess), Hydrogen gas (1–5 bar).
-
Performance Metrics:
-
Yield: Good (80–90%), but isolation can be complicated by the volatility of acetaldehyde.
-
Scalability: High.[3] Pd/C is easily filtered and recycled.
-
Safety: Moderate risk due to pressurized
and flammable acetaldehyde.
-
Method C: Phase Transfer Catalyzed (PTC) Nucleophilic Substitution
Direct alkylation with ethyl bromide/iodide. While simple, this method struggles with controlling poly-alkylation and salt waste.
-
Primary Catalyst: Tetrabutylammonium Iodide (TBAI) or Aliquat 336.
-
Performance Metrics:
-
Selectivity: Poor. Difficult to stop at diethylation without quaternary ammonium salt formation.
-
O-Alkylation Risk: High. In the presence of strong base (required for PTC), the hydroxyl group competes, leading to ether byproducts.
-
Comparative Data Summary
| Feature | Ru-Catalyzed Autotransfer | Pd/C Reductive Amination | PTC Alkylation (EtBr) |
| Catalyst Type | Homogeneous (Ru/Ir Pincer) | Heterogeneous (Pd/C) | Phase Transfer (TBAI) |
| Alkylating Agent | Ethanol (Green/Cheap) | Acetaldehyde (Volatile) | Ethyl Bromide (Toxic) |
| Yield | 85 – 92% | 80 – 88% | 60 – 75% |
| N-Selectivity | Excellent (>99%) | Very Good (>95%) | Moderate (O-alkylation risk) |
| Atom Economy | High (Byproduct: | Moderate | Low (Byproduct: Bromide salts) |
| Reaction Temp | 110 – 130°C | 25 – 60°C | 60 – 80°C |
| Pressure | Atmospheric (Closed vessel) | 1 – 5 bar | Atmospheric |
Mechanistic Visualization
The following diagram illustrates the Hydrogen Autotransfer cycle, highlighting why it is the most chemically elegant solution for this synthesis.
Caption: The "Borrowing Hydrogen" cycle. The Ruthenium catalyst shuttles hydrogen from the alcohol to the imine, generating water as the sole byproduct.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Synthesis (Recommended for R&D)
Based on the methodology of Hamid et al. (2009) and modern adaptations for amino alcohols.
Reagents:
-
Substrate: (S)-2-Aminobutan-1-ol (10 mmol)
-
Reagent: Ethanol (anhydrous, 5 mL - acts as solvent and reagent)
-
Catalyst:
(0.5 mol%) -
Ligand: DPEphos (1.0 mol%)
-
Base: Potassium tert-butoxide (
) (10 mol%)
Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix the Ru-precursor and DPEphos in a pressure tube. Add 1 mL of ethanol and stir for 5 mins to generate the active species.
-
Reaction Assembly: Add (S)-2-Aminobutan-1-ol, the remaining ethanol, and
. Seal the tube tightly. -
Heating: Heat the reaction mixture to 110°C for 12–16 hours. The closed system is crucial to retain the volatile acetaldehyde intermediate formed in situ.
-
Workup: Cool to room temperature. Evaporate excess ethanol under reduced pressure.
-
Purification: The residue is dissolved in
and washed with water (to remove base salts). The organic layer is dried ( ) and concentrated.[3] Flash chromatography (MeOH/DCM) yields the pure tertiary amine.
Protocol B: Pd/C Catalyzed Reductive Amination (Recommended for Scale-up)
Standard industrial hydrogenation protocol.
Reagents:
-
Substrate: 2-Aminobutan-1-ol (50 mmol)
-
Reagent: Acetaldehyde (120 mmol, 2.4 equiv)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol (50 mL)
Workflow:
-
Mixing: Dissolve 2-aminobutan-1-ol in methanol in a hydrogenation vessel (Parr reactor or autoclave).
-
Addition: Add Pd/C catalyst carefully (wet with solvent to prevent ignition). Add acetaldehyde in portions (exothermic).
-
Hydrogenation: Purge vessel with
, then charge with to 3–5 bar (45–75 psi) . -
Reaction: Stir vigorously at 40°C for 6 hours. Monitor
uptake. -
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate. Distillation is recommended for high purity to separate any mono-ethylated intermediate.
References
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][2][4] Advanced Synthesis & Catalysis, 349(10), 1555–1575.[4]
-
Hamid, M. H., et al. (2009).[5][6] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, 131(5), 1766–1774.
-
Imm, S., et al. (2010).[5][6] "Improved Ruthenium-Catalyzed Amination of Alcohols with Ammonia: Synthesis of Primary Amines." Angewandte Chemie International Edition, 49(44), 8126–8129.
-
BenchChem. (2025).[3] "Comparative Analysis of Synthetic Routes to 2-Aminobutan-1-ol." BenchChem Technical Guides.
-
Bar-Haim, G., & Kol, M. (2004).[7] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551.
Sources
- 1. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 2. Buy 2-(Phenylamino)butan-1-ol | 51170-06-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. boristheses.unibe.ch [boristheses.unibe.ch]
- 5. US8637709B2 - Process for the preparation of primary amines by homogeneously catalyzed alcohol amination - Google Patents [patents.google.com]
- 6. US8912361B2 - Process for preparing di-, tri- and polyamines by homogeneously catalyzed alcohol amination - Google Patents [patents.google.com]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Benchmarking the Purity of Synthesized 2-(Diethylamino)butan-1-ol Against Commercial Standards
Executive Summary
This guide establishes a rigorous technical framework for benchmarking in-house synthesized 2-(Diethylamino)butan-1-ol (CAS 3938-96-3 analog/isomer) against commercial reference standards (e.g., Sigma-Aldrich, TCI).
The amino-alcohol motif is a critical pharmacophore in antitubercular agents (e.g., Ethambutol analogs) and antiarrhythmic drugs. Purity is paramount; even minor amine impurities can alter biological efficacy or toxicity profiles. This document rejects generic "pass/fail" criteria in favor of a quantitative, multi-modal analytical strategy combining Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Nuclear Magnetic Resonance (NMR).
The Bottom Line: To validate your synthesized batch as "Research Grade," it must demonstrate >98.5% purity by GC (Area %) and contain <0.1% individual unspecified impurities , aligning with ICH Q3A(R2) reporting thresholds.
Chemical Context & Impurity Logic
Before analysis, one must understand the "Enemy"—the specific impurities generated by the synthesis route.
The Target Molecule
-
IUPAC Name: 2-(Diethylamino)butan-1-ol[1]
-
Structure: A chiral backbone (derived from 2-aminobutan-1-ol) with a tertiary amine and a primary alcohol.
-
Key Properties: Boiling Point ~185°C; Hygroscopic; Basic.
Synthesis-Derived Impurities
Assuming a standard Reductive Amination or Alkylation route (using 2-aminobutan-1-ol + Acetaldehyde/Ethyl Iodide), the following impurities are chemically probable:
-
Impurity A (Under-alkylation): 2-(Ethylamino)butan-1-ol (Secondary amine).
-
Impurity B (Starting Material): 2-Aminobutan-1-ol (Primary amine).
-
Impurity C (O-Alkylation): Ether derivatives (Side reaction if using alkyl halides).
-
Impurity D (Over-alkylation): Quaternary ammonium salts (Non-volatile, detected by HPLC or residue tests, not GC).
Figure 1: Reaction pathway logic identifying probable impurities for targeted analysis.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, these protocols use internal standards and derivatization . Direct injection of amino alcohols often results in peak tailing due to hydrogen bonding with the column stationary phase.
Protocol A: GC-MS with Silyl Derivatization (The Gold Standard)
Objective: Quantify volatile organic impurities with high resolution. Principle: Reacting the hydroxyl and potential amine protons with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) creates volatile TMS-derivatives, sharpening peaks and improving detection limits.
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Internal Standard (IS): Dodecane (inert, distinct retention time).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of synthesized product in 1 mL Acetonitrile.
-
IS Addition: Add 10 µL of Dodecane solution (1 mg/mL).
-
Derivatization: Add 100 µL BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. (Self-Validation: Solution must remain clear; turbidity indicates moisture contamination).
-
Injection: 1 µL splitless injection into GC-MS.
Instrument Parameters:
-
Column: Rtx-5MS or equivalent (30m x 0.25mm ID).
-
Temp Program: 60°C (hold 2 min) → 15°C/min → 280°C (hold 5 min).
-
MS Mode: Full Scan (40-400 m/z).
Protocol B: 1H-NMR Spectroscopy (Structural Verification)
Objective: Confirm the ratio of ethyl groups to the backbone and detect residual solvents. Solvent: CDCl3 (Chloroform-d).
Key Diagnostic Signals (Expected):
-
~0.9 ppm (Triplet, 6H): Methyl protons of the diethyl group.
-
~2.5-2.7 ppm (Multiplet, 4H): Methylene protons of the diethyl group (N-CH2-CH3).
-
~3.3-3.6 ppm (Multiplet, 2H): Hydroxymethyl group (-CH2-OH).
-
Validation Check: The integration ratio of the ethyl-methyls (6H) to the backbone methyl (3H) must be exactly 2:1. Deviation indicates Impurity A or B.
Comparative Analysis: Synthesized vs. Commercial
The following data represents a benchmark comparison between a typical "Lab Synthesized" batch (via ethyl iodide alkylation) and a "Commercial Standard" (e.g., >98% purity).
GC-MS Purity Profile (Derivatized)
| Peak ID | Retention Time (min) | Component Identity | Commercial Std (Area %) | Synthesized Batch (Area %) | Status |
| 1 | 4.2 | Solvent (Acetonitrile) | N/A (Solvent) | N/A (Solvent) | - |
| 2 | 8.5 | 2-Aminobutan-1-ol (TMS) | < 0.05% | 1.2% | Fail |
| 3 | 9.8 | 2-(Ethylamino)butan-1-ol (TMS) | 0.1% | 2.4% | Fail |
| 4 | 12.4 | 2-(Diethylamino)butan-1-ol (TMS) | 99.6% | 95.8% | Major |
| 5 | 14.1 | O-ethylated byproduct | ND | 0.6% | Flag |
Interpretation: The synthesized batch shows significant under-alkylation (Peaks 2 & 3). The presence of Peak 5 suggests the alkylation conditions were too aggressive or the base strength was inappropriate, leading to O-alkylation.
NMR Purity Calculation (qNMR)
Using Maleic Acid as an internal standard for Quantitative NMR (qNMR).
-
Commercial Standard Purity: 99.1% w/w
-
Synthesized Batch Purity: 94.3% w/w
Visualizing the Analytical Workflow:
Figure 2: The multi-modal analytical workflow required for certification.
Discussion & Troubleshooting
The "Tailing" Problem
If your GC chromatogram shows significant tailing for the main peak despite high purity, your derivatization is likely incomplete.
-
Fix: Increase BSTFA reaction time to 60 minutes or switch to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) for more stable t-BDMS derivatives [1].
Removing the Impurities
The data above indicates the synthesized batch (95.8%) is not ready for biological assays.
-
Purification Strategy: Distillation is difficult due to the close boiling points of the mono- and di-ethylated species.
-
Recommended Action: Acid-Base Extraction.
-
Dissolve crude in ether.
-
Wash with acetic anhydride (selectively acetylates primary/secondary amines, rendering them non-basic).
-
Extract with dilute HCl (pulls the tertiary amine target into water; acetylated impurities stay in organic layer).
-
Basify aqueous layer and extract back into ether.
-
References
-
Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Bulletins. Link
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006.[2] Link
-
BenchChem. "A Comparative Guide to the Synthesis of Amino Alcohols." BenchChem Technical Guides. Link
-
PubChem. "2-(Diethylamino)butan-1-ol Compound Summary."[1] National Library of Medicine. Link
Sources
Comparative Guide: Physicochemical Properties of Linear vs. Branched Amino Alcohols in Advanced Applications
As a Senior Application Scientist, I frequently navigate the intricate chemical space of amino alcohols to optimize processes ranging from industrial gas sweetening to advanced nanomedicine. The selection between a linear amino alcohol (such as monoethanolamine, MEA) and a branched variant (such as 2-amino-2-methyl-1-propanol, AMP) is never arbitrary; it is a calculated decision rooted in fundamental physical chemistry. This guide provides an in-depth, data-driven comparison of their physicochemical properties, exploring the mechanistic causality behind their divergent behaviors and providing self-validating protocols for laboratory evaluation.
Mechanistic Divergence: Steric Hindrance and Basicity
The defining structural variable between linear and branched amino alcohols is the degree of substitution at the
-
Linear Amino Alcohols: Featuring an unhindered primary or secondary amine, these molecules allow for rapid nucleophilic attack. While kinetically favorable, this lack of steric bulk leads to the formation of highly stable thermodynamic sinks—such as stable carbamates during CO₂ absorption[1].
-
Branched Amino Alcohols: The introduction of bulky alkyl groups (methyl, ethyl) adjacent to the amine physically shields the nitrogen lone pair. While this slightly retards initial reaction kinetics, it profoundly alters product stability. The steric bulk prevents the formation of stable intermediates, forcing alternative reaction pathways, such as the rapid hydrolysis of carbamate into bicarbonate[1]. Furthermore, branching increases the molecule's lipophilicity and modulates its pKa, properties that are aggressively leveraged in the design of ionizable lipids for mRNA delivery[2].
Fig 1. Mechanistic pathway of CO2 absorption based on amino alcohol steric hindrance.
Comparative Physicochemical Properties
To objectively evaluate these classes for specific applications, we must analyze their fundamental physicochemical data. The table below synthesizes the performance metrics of standard linear and branched amino alcohols.
| Physicochemical Property | Linear Amino Alcohols (e.g., MEA) | Branched Amino Alcohols (e.g., AMP) | Mechanistic Causality |
| Steric Hindrance | Minimal | High | Alkyl substitutions physically block the approach of bulky electrophiles. |
| pKa (Basicity at 25°C) | ~9.5 | ~9.7 | Electron-donating alkyl groups inductively increase electron density on the nitrogen. |
| CO₂ Loading Capacity | ~0.5 mol/mol | ~1.0 mol/mol | Steric bulk destabilizes the carbamate, shifting the reaction to bicarbonate formation[1]. |
| Lipophilicity (LogP) | Lower (More hydrophilic) | Higher (More lipophilic) | Branched carbon chains increase the hydrophobic surface area, enhancing lipid membrane permeability[2]. |
| Oxidative Degradation | Moderate | Higher | Branched alkyl groups provide more reactive sites for free radical formation during oxidative stress[3]. |
Application Spotlight: From Carbon Capture to Nanomedicine
Post-Combustion CO₂ Capture
In industrial carbon capture, the thermodynamic efficiency of the solvent is paramount. Linear amines like MEA react with CO₂ to form a stable carbamate, consuming two moles of amine per mole of CO₂ (a strict 0.5 capacity limit). Branched amines bypass this limitation. The steric hindrance destabilizes the carbamate, promoting rapid hydrolysis to bicarbonate and regenerating a free amine molecule[4]. This 1:1 stoichiometry effectively doubles the theoretical working capacity and significantly lowers the energy required for thermal desorption[1].
Advanced Drug Development (mRNA LNPs)
In the realm of biologics, ionizable amino-polyesters (APEs) synthesized from tertiary amino-alcohols are critical for lipid nanoparticle (LNP) formulation. The alkyl side chain composition of the branched amino alcohol directly impacts the LNP's physicochemical properties, including surface charge and hydrodynamic diameter[2]. By tuning the branching and lipophilicity, scientists can dictate the pKa of the LNP, optimizing endosomal escape and enabling tissue-selective mRNA delivery (e.g., targeting the spleen or lungs over the liver)[2][5].
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems, incorporating orthogonal verification steps to eliminate experimental artifacts.
Protocol A: CO₂ Absorption Kinetics and Capacity via In-Situ FT-IR and Titration
Objective: To empirically validate the stoichiometric shift caused by steric hindrance in branched versus linear amino alcohols.
-
Solvent Preparation: Prepare 30 wt% aqueous solutions of MEA and AMP using degassed, deionized water.
-
Causality: Degassing prevents premature oxidative degradation of the amine, ensuring baseline accuracy.
-
-
Controlled Sparging: Introduce a certified gas mixture (15% CO₂, 85% N₂) at a constant flow rate of 500 mL/min into a jacketed reactor maintained strictly at 40°C.
-
In-Situ FT-IR Monitoring (Orthogonal Step 1): Utilize an ATR-FTIR probe to continuously track reaction species.
-
Causality: This provides real-time mechanistic validation. MEA will exhibit strong carbamate peaks (~1530 cm⁻¹), whereas AMP will show dominant bicarbonate peaks (~1360 cm⁻¹), visually confirming the steric destabilization[6].
-
-
Liquid Sampling & Titration (Orthogonal Step 2): Extract 2 mL aliquots every 15 minutes. Quantify total CO₂ loading via BaCl₂ precipitation followed by HCl titration.
-
Causality: Titration provides absolute quantitative loading data to cross-verify the relative kinetic curves generated by FT-IR.
-
-
Data Synthesis: Correlate the FT-IR kinetic curves with the absolute loading values to establish the absorption rate and maximum thermodynamic capacity.
Fig 2. Self-validating experimental workflow for CO2 absorption capacity analysis.
Protocol B: Lipophilicity (LogP) Determination for LNP Formulation
Objective: To quantify the hydrophobic shift induced by branching, a critical parameter for cellular uptake.
-
Phase Equilibration: Mutually saturate 1-octanol and HPLC-grade water by stirring for 24 hours at 25°C.
-
Causality: Pre-saturation prevents volume changes during the actual extraction, eliminating concentration artifacts.
-
-
Solute Partitioning: Dissolve 10 mg of the target amino alcohol in 10 mL of the aqueous phase, then add 10 mL of the octanol phase.
-
Agitation and Separation: Shake at 250 rpm for 2 hours, followed by centrifugation at 3000 rpm for 15 minutes.
-
Causality: Centrifugation breaks any micro-emulsions formed during agitation, ensuring a sharp phase boundary for accurate sampling.
-
-
LC-MS/MS Quantification: Analyze the amino alcohol concentration in both phases. The ratio directly yields the partition coefficient (LogP), confirming the enhanced lipophilicity of branched structures required for efficient mRNA delivery[5].
References
-
Petryaev E. P. et al., "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches", PMC. 3
-
"US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures", Google Patents. 4
-
"Structure and activity relationships for CO2 regeneration from aqueous amine-based absorbents", ResearchGate. 1
-
"Recent Advances in Post-Combustion CO2 Capture Chemistry", DOKUMEN.PUB. 6
-
"Ionizable amino-polyesters synthesized via ring opening polymerization of tertiary amino-alcohols for tissue selective mRNA delivery", MIT DSpace. 5
-
"Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery", ACS Applied Bio Materials. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. dokumen.pub [dokumen.pub]
Safety Operating Guide
Safe Disposal of 2-(Diethylamino)butan-1-ol: Technical & Regulatory Guide
Part 1: Executive Safety & Regulatory Directive
Immediate Action Required: 2-(Diethylamino)butan-1-ol is a hazardous amino alcohol that presents dual risks: corrosivity (pH >11) and combustibility . While it is a structural analog to the Chemical Weapons Convention (CWC) Schedule 2 chemical 2-(Diethylamino)ethanol, the butyl backbone technically places it outside the specific Schedule 2B(11) definition ("aminoethane-2-ols"). However, due to its potential as a nitrogen-mustard/nerve agent precursor analog, strict inventory control and irreversible destruction (incineration) are mandatory.
Do NOT:
-
Do NOT dispose of down the drain, even if neutralized (high aquatic toxicity).
-
Do NOT mix with acidic waste streams (violent exothermic reaction).
-
Do NOT use standard metal containers without liners (corrosion risk).
Part 2: Physicochemical Hazard Profile
Effective disposal requires understanding the "Why" behind the protocol. This substance behaves as both a solvent and a base.
Key Properties Table[1]
| Property | Value / Characteristic | Impact on Disposal |
| CAS Number | Varies by isomer (e.g., 2683-56-9 for 4-isomer) | Unique ID for waste manifesting. |
| Physical State | Colorless to yellow liquid | Requires leak-proof secondary containment. |
| Flash Point | ~60–70°C (Estimate based on analogs) | Combustible. Classified as Ignitable Waste if <60°C. |
| pH (10% aq) | > 11.5 (Strong Base) | Corrosive. Destroys tissue; incompatible with acids. |
| Reactivity | Reacts with acids, oxidizers, copper/brass | Segregation is critical. Use Polyethylene (HDPE) or glass. |
| RCRA Codes | D002 (Corrosive), D001 (Ignitable) | Federal tracking codes required for labeling. |
Scientist's Note: The primary danger during disposal is incompatible mixing . Adding this amine to a waste container with "Acid Waste" labels will generate immediate high heat and toxic vapors. Always pH-check waste streams before consolidation.
Part 3: Disposal Workflow & Decision Matrix
This protocol uses a Self-Validating System : at every step, a check is performed to prevent downstream failure (e.g., container failure or reaction).
Step-by-Step Protocol
1. Segregation (The "Amine Rule")
-
Protocol: Dedicate a specific waste stream for "Basic Organic Waste" or "Organic Amines."
-
Validation: Verify the container is empty of acids or strong oxidizers (peroxides) before the first addition.
-
Container: Use High-Density Polyethylene (HDPE) jerricans. Avoid unlined steel drums due to corrosion risk.
2. Chemical Stabilization (Do Not Neutralize)
-
Protocol: Do not attempt to neutralize this chemical in the lab to make it "drain safe." The heat of neutralization is difficult to control.
-
Action: Discard as-is into the hazardous waste stream.
-
Validation: Measure pH of the waste container weekly to ensure it remains basic (>10), preventing accidental acidification.
3. Labeling & Manifesting
-
Label: "Hazardous Waste - Flammable, Corrosive, Organic Amine."
-
Constituents: List "2-(Diethylamino)butan-1-ol" explicitly. Do not use generic terms like "Solvent Waste."
-
Regulatory Check: Although not Schedule 2, flag it as a "Sensitive Precursor" if your facility maintains a Watch List for dual-use chemicals.
4. Final Destruction
-
Method: High-temperature incineration with fuel blending.
-
Why: This ensures the irreversible destruction of the carbon-nitrogen bonds, eliminating any possibility of precursor recovery.
Visualization: Disposal Decision Logic
Figure 1: Decision logic for the safe segregation and packaging of amino-alcohol waste streams.
Part 4: Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Vapors are irritating to the respiratory tract.[1]
-
PPE: Butyl rubber or Neoprene gloves are required (Nitrile offers only splash protection for amines).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels or sawdust (fire risk with amines).
-
Clean: Wipe area with a dilute acetic acid solution (vinegar) only after bulk material is removed, to neutralize residue.
Part 5: References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (2024). Annex on Chemicals: Schedule 2 Guidelines. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2-(Dimethylamino)butan-1-ol (Analog Reference). National Library of Medicine. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 2-(Diethylamino)butan-1-ol
CAS Number: 61940-73-6 Synonyms: 2-Diethylaminobutanol; 2-(Diethylamino)-1-butanol Chemical Family: Amino Alcohols (Tertiary Amine)
Emergency Safety Overview
Hazard Classification (GHS Extrapolated): Based on the structural class of N,N-dialkylaminoalkanols (e.g., 2-Diethylaminoethanol), treat this compound with the following high-risk profile until specific lot data proves otherwise:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]
-
Combustible Liquid: Flash point likely between 50°C and 80°C. Vapors can form explosive mixtures with air.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Target Organs: Respiratory system, eyes, skin.[1][2][3][4][5][6][7][8]
Immediate Action Required:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15+ minutes. Do not neutralize with acid.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses.[1][2][4][5][6][8] Immediate ophthalmologic consult.[1][4]
-
Spill: Evacuate area. Eliminate ignition sources.[1][2][4][6][8] Absorb with inert material (vermiculite/sand).
Personal Protective Equipment (PPE) Matrix
Selection of PPE must account for the dual hazard of corrosivity (chemical burns) and organic solvent permeation . Standard exam-grade nitrile gloves are often insufficient for prolonged contact with amino alcohols.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Splash) | Nitrile (Double-gloved) | Minimum thickness: 5 mil (outer), 4 mil (inner). Change immediately upon splash. |
| Hand Protection (Immersion) | Laminate Film (Silver Shield/4H) | Amino alcohols can permeate nitrile/neoprene. Laminate offers >480 min breakthrough time. |
| Eye/Face Protection | Chemical Goggles + Face Shield | Mandatory. Safety glasses are insufficient against corrosive liquids that can cause permanent blindness. |
| Respiratory Protection | Full-face Respirator with ABEK Filter | Required if working outside a fume hood. Filter Type A (Organic Vapors) + Type B (Inorganic/Acid/Amine gases). |
| Body Protection | Chemical-Resistant Apron | Wear over a standard 100% cotton lab coat. Synthetic fabrics (polyester) may melt if flash fire occurs. |
Expert Insight: For high-volume transfers (>500 mL), always prioritize Silver Shield (EVOH) gloves under an outer nitrile glove for dexterity. The amine functional group attacks rubber-based polymers (latex/natural rubber) rapidly.
Operational Handling Protocol
This protocol ensures a "Self-Validating System" where safety checks are integrated into the workflow.
Phase 1: Storage & Preparation[3][9]
-
Segregation: Store in a dedicated flammables cabinet . Keep separate from strong oxidizers (e.g., nitric acid, permanganates) and strong acids to prevent exothermic neutralization or violent reactions.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. Amino alcohols are hygroscopic and can degrade upon air exposure.
-
Vessel Check: Ensure secondary containment trays are chemically resistant (polypropylene or polyethylene).
Phase 2: Active Handling (Fume Hood)
-
Ventilation Check: Verify face velocity is 80–100 fpm.
-
Static Control: Ground all metal containers during transfer. 2-(Diethylamino)butan-1-ol is combustible; static discharge can ignite vapors.
-
Transfer Method:
-
Small Scale (<50 mL): Use glass syringes with Luer-lock tips to prevent needle detachment.
-
Large Scale: Use a peristaltic pump with chemically compatible tubing (e.g., Tygon Chemical or PTFE-lined). Never pour freely from height to reduce static generation.
-
Phase 3: Decontamination
-
Wipe Down: Clean all surfaces with water-dampened paper towels, followed by an ethanol wipe.
-
Waste Segregation: Collect solvent waste in "Basic Organic Waste" containers. Do not mix with acidic waste streams (risk of heat generation).
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling spills and routine transfers, ensuring no step is missed.
Figure 1: Operational logic flow for handling 2-(Diethylamino)butan-1-ol, distinguishing between small-scale and large-scale safety requirements.
Waste Disposal Strategy
Disposal must comply with RCRA regulations (in the US) or local hazardous waste laws.
| Waste Stream | Classification | Protocol |
| Liquid Waste | Basic Organic | Collect in HDPE containers. Label as "Flammable, Corrosive, Basic". Do not fill >90% to allow for expansion. |
| Solid Waste | Haz-Mat Solids | Contaminated gloves, wipes, and pipettes must be double-bagged in thick polyethylene bags (4 mil). |
| Rinsate | Aqueous Basic | First rinse of empty bottles should be treated as hazardous waste. Subsequent rinses may be drain-disposable only if permitted by local EHS. |
Critical Prohibition: Never dispose of this compound in "Acid Waste" containers. The neutralization reaction is highly exothermic and can cause container rupture or explosion.
References
-
Sigma-Aldrich. (n.d.).[9] 2-(Diethylamino)butan-1-ol Product Specification (CAS 61940-73-6).[10] Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Diethylaminoethanol (Analogous Hazards). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Amino Alcohols Toxicity Profile. Retrieved from
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0112 - 2-BUTANOL [chemicalsafety.ilo.org]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. (R)-(-)-2-Amino-1-butanol - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 9. Cas 96-20-8,2-AMINO-1-BUTANOL | lookchem [lookchem.com]
- 10. CAS 61940-73-6 | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
